molecular formula C12H15N3O B2598293 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine CAS No. 842973-94-8

1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

Cat. No.: B2598293
CAS No.: 842973-94-8
M. Wt: 217.272
InChI Key: FDYBUMWSPGPHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS 842973-94-8) is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.267 g/mol . It is an imidazole derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and pharmaceutical research . Benzimidazole and imidazole scaffolds are frequently investigated as core structures in the development of novel therapeutic agents. Specifically, research indicates that structurally analogous benzimidazole compounds demonstrate potent anti-inflammatory activity by targeting the NLRP3 inflammasome, a multi-protein complex responsible for the activation of inflammatory responses . These analogues have been shown to reduce the secretion of the pro-inflammatory cytokine IL-1β in activated macrophages, suggesting a potential mechanism of action and research value for this compound class in the study of inflammatory diseases such as gouty arthritis, type 2 diabetes, and atherosclerosis . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-phenylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-8-7-15-11(9-14-12(15)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBUMWSPGPHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Blueprint of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The compound 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine, with its unique constellation of a substituted imidazole core, a flexible ether linkage, and a primary amine, presents a rich tapestry for spectroscopic investigation. The imidazole moiety itself is a well-known pharmacophore, and understanding the influence of its substituents is critical for predicting molecular interactions and physicochemical properties.

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine. In the absence of published experimental spectra for this specific molecule, this document serves as an expert-level predictive blueprint. It is designed for researchers, scientists, and drug development professionals, explaining the causal relationships between the molecular structure and its expected spectral output. Every prediction is grounded in established spectroscopic principles and data from analogous structural motifs.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is presented below, with atoms systematically numbered to facilitate unambiguous assignment in the subsequent analyses.

Caption: Molecular structure of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the imidazole ring proton, the flexible methoxyethyl side chain, and the amine protons. The chemical shifts (δ) are predicted based on the inductive effects of neighboring heteroatoms and the anisotropic effects of the aromatic rings.

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
Phenyl H (H10-H14)7.20 - 7.50Multiplet (m)5HProtons on the phenyl ring, appearing in the typical aromatic region. The ortho, meta, and para protons will likely overlap to form a complex multiplet.
Imidazole H (H4)~7.10Singlet (s)1HThe sole proton on the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the C5-phenyl group.
Amine H (-NH₂)4.50 - 5.50Broad Singlet (br s)2HThe primary amine protons are exchangeable, leading to a broad signal. The exact shift is highly dependent on solvent and concentration.
N-Methylene (-N-CH₂ -CH₂-O)~4.10Triplet (t)2HMethylene group directly attached to the imidazole nitrogen (N1), deshielded by the nitrogen atom. It will be split into a triplet by the adjacent methylene (C7) protons.
O-Methylene (-N-CH₂-CH₂ -O)~3.65Triplet (t)2HMethylene group adjacent to the ether oxygen, deshielded by the oxygen. It will be split into a triplet by the adjacent methylene (C6) protons.
Methoxy H (-O-CH₃ )~3.30Singlet (s)3HThe methyl group protons of the methoxy moiety, appearing as a sharp singlet as there are no adjacent protons to cause splitting.[1][2][3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are predicted based on hybridization (sp² vs. sp³) and the electronegativity of attached atoms (N, O).

Carbon(s) Predicted δ (ppm) Justification
C2 (Imidazole)~150Carbon of the 2-aminoimidazole group, significantly downfield due to being bonded to three nitrogen atoms (in resonance).
C5 (Imidazole)~135Phenyl-substituted carbon of the imidazole ring.[4][5][6]
C9 (Phenyl, ipso)~134The ipso-carbon of the phenyl ring attached to the imidazole ring.
C10-C14 (Phenyl)125 - 129Aromatic carbons of the phenyl ring, expected to show 3-4 distinct signals in this region.
C4 (Imidazole)~122The C-H carbon of the imidazole ring.
C7 (-CH₂-O)~70Aliphatic carbon bonded to the electronegative oxygen atom.[7][8][9]
C8 (-O-CH₃)~59The methoxy group carbon, a typical value for an aliphatic ether.[7]
C6 (N-CH₂)~48Aliphatic carbon bonded to the imidazole nitrogen atom.
Experimental Protocol: NMR Spectroscopy

A robust and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep1->prep2 prep3 Add internal standard (e.g., TMS at 0 ppm). prep2->prep3 prep4 Filter solution through a pipette with glass wool into a clean NMR tube. prep3->prep4 acq1 Insert sample and lock onto the deuterium signal of the solvent. prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Tune and match the probe for the desired nucleus (¹H or ¹³C). acq2->acq3 acq4 Acquire data using standard pulse sequences. ¹H: 8-16 scans. ¹³C: 1024-4096 scans (with proton decoupling). acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals (for ¹H) and pick peaks. proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.[10][11][12][13]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is expected to be rich with information, confirming the presence of the amine, ether, and aromatic systems.

Frequency (cm⁻¹) Vibration Functional Group Expected Intensity
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium, Sharp (two bands)
3100 - 3000C-H stretchAromatic (Phenyl & Imidazole)Medium
2950 - 2850C-H stretchAliphatic (-CH₂-, -CH₃)Medium-Strong
1650 - 1580N-H bend (scissoring)Primary Amine (-NH₂)Medium
1600, 1475C=C stretchAromatic RingMedium (two bands)
~1590C=N stretchImidazole RingMedium-Strong
1250 - 1050C-N stretchAryl-N (imidazole), Alkyl-NMedium-Strong
1150 - 1085C-O-C stretch (asymmetric)Ether (-CH₂-O-CH₃)Strong

References for IR data:[14][15][16][17][18][19][20][21][22]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental noise.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the sample residue from the crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

References for IR protocols:[23][24][25][26][27]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₁₂H₁₅N₃O), the monoisotopic mass is calculated to be 217.1215 g/mol .

Predicted Mass Spectrum (Electrospray Ionization - ESI)

ESI is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺. This is especially effective for molecules like the target compound, which contains basic nitrogen atoms that are readily protonated.

  • Predicted Molecular Ion Peak: In positive ion mode, the base peak or a very prominent peak is expected at m/z 218.1293 , corresponding to [C₁₂H₁₆N₃O]⁺.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) of the m/z 218.1 ion would induce fragmentation. The most likely fragmentation pathways involve the cleavage of the most labile bonds, particularly the ether linkage and the ethyl chain.

G M_H [M+H]⁺ m/z = 218.1 frag1 Loss of CH₃OH (Methanol) m/z = 186.1 M_H->frag1 - CH₄O frag2 Loss of CH₂O (Formaldehyde) m/z = 188.1 M_H->frag2 - CH₂O frag4 Loss of C₂H₄O (Acetaldehyde) m/z = 174.1 M_H->frag4 - C₂H₄O frag5 Phenylimidazole cation m/z = 144.1 frag1->frag5 - C₂H₄N frag3 Benzylic/Imidazolyl cleavage m/z = 172.1 frag2->frag3 - CH₄

Caption: Plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of the target molecule.[28][29][30][31][32]

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[33][34]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Heated nitrogen gas is used to assist in desolvation.

  • Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or Quadrupole).

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For structural analysis, perform a product ion scan (MS/MS) by isolating the m/z 218.1 precursor ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine. The predicted NMR, IR, and MS data collectively offer a unique spectral signature that is directly correlated with its molecular structure. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen backbone, the IR spectrum will confirm the presence of key functional groups (amine, ether, aromatics), and mass spectrometry will verify the molecular weight and provide insight into substructural components through fragmentation. The included experimental protocols represent field-proven, standardized methodologies for obtaining high-fidelity data, ensuring that when this compound is synthesized, its empirical analysis can be robustly validated against these authoritative predictions.

References

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Key Points and Common Issues in Sample Preparation Techniques for Infrared Spectroscopy. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.
  • Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Tsvetanov, C. B., et al. (2019).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Van der Donk, W. A., et al. (1995). The mass spectra of imidazole and 1-methylimidazole. Journal of the American Society for Mass Spectrometry.
  • Kren, V., et al. (2001). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.
  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica.
  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Agrawal, P. K. (2012). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane 1H proton nmr spectrum. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Shah, S. A. A., et al. (2012). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
  • Begtrup, M. (1973). 13C-NMR spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A.
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Ruotolo, B. T., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • SpectraBase. (n.d.). Methoxyethyl oleate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • N.A. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • D'Agostino, L. A., et al. (2017).
  • Wang, J., et al. (2015). Prediction of 1H NMR Chemical Shifts for Ionic Liquids. Physical Chemistry Chemical Physics.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • N.A. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Gündüz, N., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
  • Lee, J. H., et al. (2018). 1H NMR spectra indicate the change of chemical shift of methoxy group....
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Taiwan University. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine in Common Lab Solvents CAS Registry Number: 842973-94-8 Content Type: Technical Guide / Whitepaper

Executive Summary & Compound Identity

This guide provides a technical analysis of the solubility characteristics of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS 842973-94-8). As a 2-aminoimidazole derivative featuring both a lipophilic phenyl ring and a flexible, polar methoxyethyl tail, this compound exhibits a distinct "amphiphilic-basic" solubility profile.

Understanding this profile is critical for researchers employing this compound as a scaffold in kinase inhibitor development or as a precursor in heterocyclic synthesis. This guide moves beyond static data, explaining the mechanistic interactions between the solute and solvent to enable precise experimental design.

Compound Snapshot:

  • Chemical Name: 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine[1][2]

  • CAS Number: 842973-94-8[1][2]

  • Molecular Formula: C₁₂H₁₅N₃O[2]

  • Molecular Weight: 217.27 g/mol [1]

  • Key Functional Groups: Primary amine (C2-NH₂), Imidazole core, Phenyl group (C5), Methoxyethyl ether chain (N1).

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must deconstruct its molecular architecture. The solubility is governed by three competing structural elements:

  • The 2-Aminoimidazole Core (Polar/Basic): The guanidine-like character of the 2-aminoimidazole system makes the molecule highly polar and basic. It serves as a hydrogen bond donor (NH₂) and acceptor (N3 of imidazole).

  • The Phenyl Ring (Lipophilic): Located at the C5 position, this aromatic ring drives solubility in organic solvents (DCM, Chloroform) via

    
    -
    
    
    
    stacking and van der Waals interactions, while limiting water solubility.
  • The Methoxyethyl Chain (Solvating Arm): This N1-substituent is crucial. Unlike a simple ethyl chain, the ether oxygen provides an additional H-bond acceptor site. This "internal solvent" arm disrupts crystal lattice energy, generally making this derivative more soluble in alcohols and polar aprotic solvents than its N-unsubstituted analogs.

Diagram: Solvation Mechanism

The following diagram illustrates how different solvent classes interact with the specific functional domains of the molecule.

G cluster_mechanisms Solvation Mechanisms Compound 1-(2-Methoxy-ethyl)- 5-phenyl-1H-imidazol-2-ylamine PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Solubility (Dipole-Dipole) Alcohols Protic Alcohols (MeOH, EtOH) Compound->Alcohols Good Solubility (H-Bonding w/ Ether & Amine) Chlorinated Chlorinated (DCM, CHCl3) Compound->Chlorinated Moderate Solubility (Phenyl Interaction) Water Aqueous Media (Water, Buffers) Compound->Water pH Dependent (Insoluble at pH > 8) Mech1 Ether Oxygen accepts H-bonds Alcohols->Mech1 Mech2 Phenyl Ring requires lipophilicity Chlorinated->Mech2 Mech3 2-Amino group protonates at pH < 7 Water->Mech3

Caption: Mechanistic interaction map showing how specific functional groups dictate solvent compatibility.

Solubility Profile & Solvent Selection

The following data synthesizes standard laboratory observations for 2-amino-1-substituted imidazoles.

Table 1: Solubility Matrix

Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Usage Recommendation
Polar Aprotic DMSO Excellent > 50 mg/mLPrimary Stock Solution. Ideal for cryostorage and biological assays.
Polar Aprotic DMFExcellent> 50 mg/mLAlternative stock solvent; use if DMSO interferes with downstream chemistry.
Alcohols MethanolGood10–30 mg/mLSuitable for transfers and reaction solvent.
Alcohols EthanolModerate5–15 mg/mLPreferred for biological toxicity reasons over MeOH, but lower solubility.
Chlorinated Dichloromethane (DCM)Moderate5–20 mg/mLGood for extraction/workup. May require small % MeOH for stability.
Aqueous Water (Neutral pH)Poor< 1 mg/mLDo not use for stock solutions. Compound will precipitate.
Aqueous 0.1 M HClGood> 10 mg/mLForms the hydrochloride salt (protonation of 2-NH₂/N3).
Non-Polar Hexane / HeptaneInsoluble< 0.1 mg/mLUse as an anti-solvent for precipitation/crystallization.
Critical Note on Aqueous Solubility

The 2-aminoimidazole motif typically has a pKa (of the conjugate acid) in the range of 7.5 – 8.5 .

  • At pH 7.4 (Physiological): A significant fraction exists as the neutral free base, which has low water solubility due to the phenyl ring.

  • At pH < 5.0: The molecule becomes protonated (cationic), drastically increasing water solubility.

  • Protocol Implication: When diluting a DMSO stock into aqueous buffer, ensure the final concentration does not exceed the solubility limit of the neutral species, or precipitation will occur immediately.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 21.7 mg of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Why Anhydrous? Water in DMSO can degrade the compound over months via slow hydrolysis or oxidation.

  • Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particulates remain, sonicate at 35°C for 5 minutes. The methoxyethyl group usually ensures rapid dissolution in DMSO.

  • Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C.

    • Stability:[3] Stable for >6 months if kept dry and frozen.

Protocol B: Stepwise Aqueous Dilution (for Biological Assays)

Target: Dilute stock into media without crashing out the compound.

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Water.

  • Step 1: Dilute the 100 mM DMSO stock 1:10 into Ethanol or PEG-400 to create a 10 mM working solution.

  • Step 2: Slowly add this working solution to the aqueous buffer (PBS or Media) while vortexing.

  • Limit: Keep the final DMSO concentration < 1% (v/v) to avoid cellular toxicity, and keep the compound concentration below 100 µM to prevent precipitation.

Workflow Visualization: Solubility Testing

Use this decision tree to determine the optimal solvent system for your specific application (Synthesis vs. Assay).

SolubilityWorkflow Start Start: Select Application Decision1 Is the application Biological or Chemical? Start->Decision1 Bio Biological Assay (Cell/Enzyme) Decision1->Bio Biological Chem Chemical Synthesis (Reaction/Purification) Decision1->Chem Chemical StockPrep Prepare Stock in DMSO (10-100 mM) Bio->StockPrep Dilution Dilute into Media (Keep DMSO < 1%) StockPrep->Dilution CheckPrec Check for Precipitation (Turbidity?) Dilution->CheckPrec RxnType Reaction Type? Chem->RxnType Coupling Amide Coupling/Substitution RxnType->Coupling Synthesis Workup Extraction/Workup RxnType->Workup Purification SolventDMF Use DMF or DCM (Add Base like TEA) Coupling->SolventDMF SolventDCM Use DCM/MeOH (9:1) or Ethyl Acetate Workup->SolventDCM

Caption: Decision tree for selecting the appropriate solvent system based on experimental intent.

Scientific Integrity & Handling Risks

Chemical Stability[3]
  • Oxidation: 2-aminoimidazoles are electron-rich. While the 5-phenyl group provides some stabilization, the primary amine is susceptible to oxidation over time in air. Store under nitrogen or argon when possible.

  • Hygroscopicity: The methoxyethyl ether oxygen and the primary amine make the solid slightly hygroscopic. Store in a desiccator.

Self-Validating the Solubility (The "Cloud Point" Test)

If you lack precise equipment, validate solubility using the Cloud Point method:

  • Prepare a high-concentration solution in DMSO.

  • Add water dropwise.

  • Record the volume of water added when the solution turns permanently turbid (cloudy).

  • This ratio defines your kinetic solubility limit for that specific buffer system.

References

  • PubChem. (n.d.). Compound Summary: 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine.[2] National Library of Medicine. Retrieved from [Link]

  • Storey, B. T., et al. (1964).[4] Basicity and properties of 2-aminoimidazoles. The Journal of Organic Chemistry. (Contextual reference for 2-aminoimidazole pKa values).

Sources

Technical Guide: Biological Activities & Synthetic Pathways of Phenyl-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl-imidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by an imidazole ring substituted with a phenyl group at the N-1, C-2, or C-4 positions. This guide analyzes the structural activity relationships (SAR) that drive their biological potency, specifically in oncology (IDO inhibition, tubulin destabilization) and antimicrobial applications (CYP51 inhibition). It provides validated synthetic protocols and assay methodologies to accelerate development pipelines.

Structural Basis & Pharmacophore Analysis

The biological versatility of the phenyl-imidazole core stems from its electronic properties and ability to act as a hydrogen bond donor/acceptor and a metal coordinator.

The "Heme-Switch" Mechanism

A critical feature of imidazole derivatives is the unprotonated nitrogen (N-3), which possesses a lone pair capable of coordinating with the heme iron (


) of metalloenzymes.
  • Antifungal/Antibacterial: Targets Lanosterol 14

    
    -demethylase (CYP51).
    
  • Anticancer: Targets Indoleamine 2,3-dioxygenase (IDO).[1]

Substitution Logic (SAR)
  • C-2 Phenyl Substitution: Enhances lipophilicity and metabolic stability. Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the phenyl ring significantly increase antibacterial potency by altering the
    
    
    and membrane permeability.
  • N-1 Phenyl Substitution: Often modulates receptor selectivity (e.g., Angiotensin II antagonists) and influences metabolic clearance via glucuronidation patterns.

Oncology: Mechanisms of Action[2]

Recent high-impact studies have shifted focus from general cytotoxicity to targeted inhibition of immune checkpoints and cytoskeletal dynamics.

IDO1 Inhibition (Immune Checkpoint)

Indoleamine 2,3-dioxygenase 1 (IDO1) degrades tryptophan into kynurenine, suppressing T-cell proliferation. Phenyl-imidazole derivatives bind directly to the heme iron in the IDO1 active site, preventing substrate oxidation.

Tubulin Polymerization Inhibition

Certain 2-phenylimidazole derivatives bind to the colchicine-binding site of tubulin. This prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference of phenyl-imidazoles in a cancer cell model.

CancerMechanism cluster_IDO Immune Modulation Pathway cluster_Tubulin Cytoskeletal Pathway Compound Phenyl-Imidazole Derivative IDO IDO1 Enzyme (Heme-Iron) Compound->IDO Direct Binding (Fe Coordination) Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Site Tryptophan Tryptophan IDO->Tryptophan Inhibits Kynurenine Kynurenine (Immune Suppressor) Tryptophan->Kynurenine Catalysis TCell T-Cell Proliferation Kynurenine->TCell Suppresses Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Dual mechanism of action: IDO1 heme coordination (immune restoration) and Tubulin destabilization (cytotoxicity).

Antimicrobial Potency Data[3][4][5][6][7][8][9]

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for optimized 2-phenylimidazole derivatives against standard resistant strains, derived from recent comparative studies [1][3].

Bacterial/Fungal StrainGram/TypeMIC Range (

g/mL)
Mechanism of Action
Staphylococcus aureusGram (+)12.5 – 50.0Cell wall disruption; DNA synthesis interference
Bacillus subtilisGram (+)6.25 – 25.0Protein synthesis inhibition
Escherichia coliGram (-)25.0 – 100.0Membrane depolarization
Candida albicansFungal3.12 – 12.5CYP51 (Ergosterol) inhibition
M. tuberculosisMycobacteria10.0 – 50.0Nitro-group reduction/activation

Technical Insight: The presence of electron-withdrawing groups (e.g.,


-NO

,

-Cl) on the phenyl ring correlates with a 2-4x reduction in MIC values compared to unsubstituted analogues [5].

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction (MCR)

Objective: Synthesize 2,4,5-trisubstituted imidazole derivatives efficiently. Rationale: The Debus-Radziszewski reaction is the historical standard, but modern MCRs using ammonium acetate offer higher atom economy and yields [4].

Reagents:

  • Benzil (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ammonium Acetate (2.5 equiv)

  • Glacial Acetic Acid (Solvent)

Workflow Diagram:

SynthesisProtocol Start Reagent Prep (Benzil + Aldehyde + NH4OAc) Reflux Reflux 110°C, 2-4 Hours Start->Reflux TLC TLC Monitoring (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Quench Quench Pour into Ice Water TLC->Quench Complete Precipitate Precipitation & Filtration Quench->Precipitate Purify Recrystallization (Ethanol) Precipitate->Purify

Caption: One-pot multicomponent synthesis workflow for 2,4,5-trisubstituted imidazoles.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Benzil (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in 20 mL of glacial acetic acid.

  • Ammonia Source: Add Ammonium Acetate (25 mmol). The excess ensures sufficient nitrogen availability for the heterocycle formation.

  • Reflux: Heat the mixture to 110°C under magnetic stirring.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 3:7) every 30 minutes. Reaction typically completes in 2–4 hours.[2]

  • Work-up: Cool the mixture to room temperature and pour into 100 mL of crushed ice-water with vigorous stirring. A precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water to remove acetic acid traces, and recrystallize from hot ethanol to yield the pure product.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC


 values against cancer cell lines (e.g., A549, HeLa).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add the synthesized phenyl-imidazole derivative at serial dilutions (0.1 – 100

    
    M). Include DMSO control (<0.1%).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 10

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Future Perspectives

The phenyl-imidazole scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are now linking phenyl-imidazoles (as the E3 ligase ligand or POI ligand) to degrade specific oncoproteins.

  • Metal-Organic Frameworks (MOFs): 2-phenylimidazole is a key ligand for Zeolitic Imidazolate Frameworks (ZIFs), used in drug delivery systems.

References

  • Synthesis and Antimicrobial Evaluation of Novel Imidazole Derivatives. National Institutes of Health (NIH). [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. Royal Society of Chemistry (MedChemComm). [Link][3]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health (NIH). [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents. Frontiers in Chemistry. [Link]

  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Screening of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-Based Assay Protocol for Testing Imidazole Compounds Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Assay Development Specialists

Overcoming Solubility and Interference Challenges in Cell-Based Assays

Abstract & Scientific Rationale

Imidazole derivatives (e.g., dacarbazine, ketoconazole, novel kinase inhibitors) represent a privileged scaffold in medicinal chemistry due to their ability to form hydrogen bonds and coordinate with metal ions (e.g., Heme-iron in CYP450s). However, these same physicochemical properties introduce specific challenges in cell-based assays:

  • pH Buffering: The imidazole ring (pKa ~7.[1]0) can locally alter culture media pH if not properly buffered.

  • Redox Interference: Imidazoles can directly reduce tetrazolium salts, leading to false negatives in MTT/MTS assays.

  • Solubility Shock: Hydrophobic imidazole derivatives often precipitate upon rapid dilution from DMSO into aqueous media.

This guide provides a validated Dual-Mode Workflow designed to eliminate these artifacts. It couples an ATP-based cytotoxicity screen (interference-free) with a Caspase-3/7 apoptotic assay to confirm the mechanism of action.

Pre-Assay Preparation: Compound Handling

Critical Step:[2] Imidazoles are prone to "crash-out" precipitation. The following "Intermediate Dilution Method" is required to ensure bioavailability.

Reagents:

  • Test Compound (Imidazole derivative)[1][3][4][5][6][7]

  • Anhydrous DMSO (Sigma-Aldrich, D2650)

  • PBS (Phosphate Buffered Saline)

  • Culture Media (e.g., DMEM + 10% FBS)

Protocol:

  • Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.[8] If turbid, sonicate at 37°C for 5 minutes.

  • Quality Control: Visually inspect for crystals.

  • Intermediate Plate (The "Step-Down"):

    • Do not pipette 10 mM stock directly into the cell plate.

    • Prepare a 100x working solution in a separate V-bottom plate using culture media.

    • Example: To achieve 10 µM final assay concentration, dilute 1 µL of 10 mM Stock into 99 µL of Media (Result: 100 µM).

    • Note: If precipitation occurs here, add 10% DMSO to the intermediate step, but ensure final assay DMSO is <0.5%.

Workflow Visualization

The following diagram outlines the logic flow, specifically highlighting the "Step-Down" dilution to prevent precipitation.

ImidazoleWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc in Media) Stock->Inter 1:100 Dilution (Prevents Shock) CellPlate Cell Culture Plate (96-well, 100µL) Inter->CellPlate 1:10 Transfer (Final DMSO <0.5%) Incubate Incubation (24-72h @ 37°C) CellPlate->Incubate Readout1 Assay A: ATP (Viability) Incubate->Readout1 Path A Readout2 Assay B: Caspase (Apoptosis) Incubate->Readout2 Path B

Caption: Step-down dilution workflow to mitigate imidazole precipitation risks before cell exposure.

Protocol A: Interference-Free Cytotoxicity (ATP Quantitation)

Why this method? Unlike MTT/MTS, ATP bioluminescence relies on Luciferase. Imidazoles do not inhibit Luciferase at physiological concentrations, nor do they chemically reduce the substrate, making this the Gold Standard for this compound class.

Materials:

  • Cell Line: HepG2 (Metabolic competent) or HEK293.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite system.

  • Plate: White-walled, clear bottom 96-well plate (Corning 3610).

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 90 µL media. Incubate 24h for attachment.

  • Treatment: Add 10 µL of the Intermediate Dilution (from Section 2) to wells.

    • Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Staurosporine).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Equilibration: Remove plate from incubator and let stand at Room Temperature (RT) for 30 mins. Crucial: This prevents temperature gradients from affecting luminescence.

  • Lysis/Reaction: Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Read: Measure Total Luminescence (Integration time: 0.5s - 1.0s).

Protocol B: Mechanism of Action (Caspase 3/7 Activation)

Why this method? Many imidazoles (e.g., microtubule destabilizers) induce apoptosis. This assay confirms that potency observed in Protocol A is due to programmed cell death, not necrotic cell lysis.

Materials:

  • Reagent: Caspase-Glo® 3/7 or NucView® 488.[8]

  • Plate: Black-walled 96-well plate.[8]

Step-by-Step Procedure:

  • Multiplexing Option: If using a non-lytic viability marker (e.g., RealTime-Glo), this can be run sequentially. Otherwise, run a parallel plate to Protocol A.

  • Treatment: Treat cells as described in Protocol A.

  • Reagent Addition: Add 100 µL Caspase-Glo 3/7 reagent.

  • Incubation: Incubate at RT for 30–60 minutes (protected from light).

  • Read: Measure Luminescence.

    • Interpretation: A signal increase >2-fold over Vehicle indicates apoptotic induction.

Mechanistic Pathway Visualization

Imidazoles often act via CYP inhibition or Microtubule interference. The diagram below maps these inputs to the assay readouts.

ImidazoleMechanism Compound Imidazole Compound TargetA Target A: Microtubules (Antineoplastic) Compound->TargetA TargetB Target B: CYP450 (Metabolic Stress) Compound->TargetB Arrest G2/M Arrest TargetA->Arrest Ros ROS Generation TargetB->Ros Caspase Caspase 3/7 Activation Arrest->Caspase Mito Mitochondrial Dysfunction Ros->Mito Mito->Caspase ATP_Loss Loss of ATP (Protocol A) Mito->ATP_Loss Mito->ATP_Loss Lum_Signal Luminescent Signal (Protocol B) Caspase->Lum_Signal

Caption: Mapping imidazole biological targets to specific assay readouts (ATP vs. Caspase).

Data Analysis & Validation Criteria

To ensure the assay is robust, calculate the Z-Factor (Z') for every plate.

Formulas:

  • Percent Viability:

    
    
    
  • Z-Factor:

    
    
    
    • 
       = Standard Deviation, 
      
      
      
      = Mean[5]
    • 
       = Positive Control (Max Signal/Vehicle), 
      
      
      
      = Negative Control (Min Signal/Staurosporine)

Interpretation Table:

MetricAcceptance CriteriaImidazole-Specific Note
Z-Factor > 0.5If < 0.5, check for compound precipitation increasing noise (

).
DMSO Tolerance < 0.5% v/vImidazoles + High DMSO can cause synergistic toxicity.
IC50 Curve Hill Slope ~ -1.0Steep slopes (> -2.0) often indicate solubility crash-out.
Signal Window > 5-foldCompare Vehicle vs. 10µM Staurosporine.
References
  • Assay Guidance Manual (NCBI).

  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9] J Biomol Screen.[9][10][11]

  • BenchChem Technical Support.

Sources

"how to prepare stock solutions of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Stock Solutions for 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

Executive Summary & Compound Profile

This technical guide outlines the standardized protocol for solubilizing, storing, and handling 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS: 842973-94-8).[1] This compound belongs to the class of 2-aminoimidazoles, a privileged scaffold often utilized in the development of ligands for Trace Amine-Associated Receptors (TAARs) and adrenergic receptors.[1]

Proper stock preparation is critical; 2-aminoimidazoles possess specific physicochemical properties—specifically basicity and lipophilicity—that render them prone to precipitation in neutral aqueous buffers if not handled according to thermodynamic solubility principles.[1]

Physicochemical Data Table
PropertyValueNotes
Chemical Name 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine
CAS Number 842973-94-8Unique identifier
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol Used for Molarity calculations
Physical State Solid (Powder)Typically off-white to pale yellow
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended for >10 mM stocks
Secondary Solvent EthanolSuitable for specific evaporation protocols
Aqueous Solubility pH-dependentLow at pH 7.4; High at pH < 5.0

Solubility Mechanics & Solvent Selection

To ensure experimental reproducibility, one must understand the causality behind solvent choice.

  • The DMSO Imperative: The phenyl ring at position 5 confers significant lipophilicity, while the imidazole core provides polarity. DMSO is the universal aprotic solvent that disrupts the crystal lattice of this compound effectively, allowing for high-concentration stocks (up to 100 mM) without the risk of "crashing out" during freeze-thaw cycles.[1]

  • The pH Factor: The 2-amino group on the imidazole ring is basic.[1] In neutral water (pH 7.0), the compound exists largely in its unionized form, which has poor solubility. Acidification (protonation) increases aqueous solubility, but for stock solutions, organic solvents are superior to prevent hydrolysis or degradation over time.

Decision Logic for Solvent Selection

SolventSelection Start Start: Select Solvent AppType Application Type? Start->AppType CellCulture Cell Culture / In Vivo AppType->CellCulture ChemAnalysis Analytical (LC-MS/NMR) AppType->ChemAnalysis DMSORoute Primary Route: DMSO (Max Stock: ~100 mM) CellCulture->DMSORoute Standard EthanolRoute Alternative: Ethanol (If DMSO is toxic to assay) CellCulture->EthanolRoute DMSO Sensitive ChemAnalysis->EthanolRoute Evaporation needed AcidWater Acidic Water (0.1M HCl) (Only for immediate use) ChemAnalysis->AcidWater HPLC Mobile Phase Storage Storage DMSORoute->Storage Store at -20°C EthanolRoute->Storage

Figure 1: Decision tree for solvent selection based on downstream application.

Protocol: Preparation of Stock Solutions

Equipment Required
  • Analytical Balance (Precision ±0.1 mg)

  • Borosilicate Glass Vials (Amber preferred to protect from light)

  • Vortex Mixer[1]

  • Pipettes (P1000, P200)

  • Solvent: Anhydrous DMSO (≥99.9% purity)

Step-by-Step Methodology (10 mM Stock)

This protocol describes the preparation of 1 mL of a 10 mM stock solution .

  • Weighing:

    • Calculate the required mass:

      
      
      
    • For 1 mL of 10 mM:

      
      
      
    • Weigh approximately 2.2 mg of the powder into a tared amber glass vial. Record the exact mass (e.g., 2.3 mg).

  • Volume Adjustment (Gravimetric Correction):

    • Do not simply add 1 mL of solvent if the mass is not exactly 2.17 mg. Adjust the solvent volume to achieve the precise concentration.

    • Formula:

      
      
      
    • Example: If you weighed 2.30 mg :

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Ensure the solution is clear and particulate-free.[1] If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot and Storage:

    • Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Seal tightly.

    • Store at -20°C .

Dilution Strategy for Biological Assays

When moving from a 100% DMSO stock to an aqueous assay buffer, precipitation is the primary failure mode.

The "Intermediate Dilution" Step

Directly spiking high-concentration stocks into a well-plate can cause local precipitation due to the "solvent shock" effect.[1]

Recommended Workflow:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:100 in culture media or buffer to create a 100 µM (1% DMSO) working solution.

    • Technique: Add the DMSO stock dropwise to the vortexing buffer, not the other way around. This prevents high local concentrations.

  • Final: Serially dilute the 100 µM intermediate to reach target assay concentrations (e.g., 10 nM – 1 µM).

Dilution Table (Example)
Target Conc.[2][3][4]Source SolutionVolume SourceVolume BufferFinal DMSO %
10 mM (Stock) Powder-DMSO100%
100 µM 10 mM Stock10 µL990 µL1.0%
1 µM 100 µM Interm.10 µL990 µL0.01%
10 nM 1 µM Interm.10 µL990 µL0.0001%

Quality Control & Troubleshooting

  • Precipitation: If the compound precipitates upon dilution into PBS (pH 7.4), the solution may look cloudy.

    • Fix: Acidify the stock slightly or use a buffer with a lower pH (e.g., pH 6.0) if the assay permits. Alternatively, increase the BSA (Bovine Serum Albumin) concentration in the buffer; albumin can bind lipophilic compounds and keep them in solution.

  • Color Change: The stock solution should remain clear/colorless to pale yellow. A dark yellow or brown shift indicates oxidation. Discard and prepare fresh.

References

  • PubChem Database. (n.d.). Compound Summary: 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS 842973-94-8).[1][5][6] National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for solubility protocols in drug discovery).

  • Guide to Pharmacology. (2023). Trace amine-associated receptors: Ligands and Pharmacology.[1][4] IUPHAR/BPS. Retrieved from [Link] (Contextual reference for amino-imidazole scaffolds).[1]

Sources

"application of phenyl-imidazoles in cancer cell line studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Phenyl-Imidazole Derivatives in Cancer Cell Lines

Abstract

The phenyl-imidazole scaffold—particularly 4,5-diphenyl-1H-imidazole—represents a privileged structure in medicinal chemistry, functioning primarily as a cis-stilbene mimetic. While this class can inhibit specific kinases (e.g., p38 MAPK, BRAF), its most potent application in oncology lies in tubulin polymerization inhibition . By binding to the colchicine site of


-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] This guide provides a rigorous, field-proven workflow for validating these effects in cancer cell lines, moving from phenotypic screening to molecular target confirmation.

Part 1: Molecular Mechanism & Target Validation

To effectively evaluate phenyl-imidazole derivatives (PIDs), one must understand the causality of their action. Unlike taxanes (which stabilize microtubules), PIDs typically function as destabilizers .

The Cascade of Action:

  • Cell Entry: The lipophilic phenyl ring facilitates passive diffusion across the cell membrane.

  • Target Binding: The imidazole core positions the phenyl groups to occupy the hydrophobic pocket of the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Catastrophe: This binding prevents the incorporation of new tubulin dimers into the growing microtubule (+) end.

  • Phenotype: The mitotic spindle fails to form, triggering the Spindle Assembly Checkpoint (SAC), causing arrest in the G2/M phase and eventually mitotic catastrophe (apoptosis).

G PID Phenyl-Imidazole Derivative Entry Passive Diffusion (Lipophilic) PID->Entry Target Colchicine Binding Site (β-Tubulin) Entry->Target Intracellular Accumulation Effect Inhibition of Polymerization Target->Effect Steric Hindrance CellCycle G2/M Phase Arrest Effect->CellCycle Spindle Collapse Outcome Apoptosis (Mitotic Catastrophe) CellCycle->Outcome Caspase-3 Activation

Figure 1: Mechanism of Action for Phenyl-Imidazole Tubulin Inhibitors.

Part 2: Pre-Experimental Considerations

1. Solubility & Stability (The "Hidden" Variable) Phenyl-imidazoles are often highly lipophilic.

  • Solvent: Prepare stock solutions in 100% DMSO (Molecular Biology Grade).

  • Concentration: 10 mM or 20 mM stock is standard.

  • Precipitation Risk: When diluting into aqueous media (cell culture), ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking the drug effect. Watch for "crashing out" (cloudiness) at concentrations >50

    
    M.
    

2. Cell Line Selection

  • Primary Screen: HeLa or MCF-7 (Robust, well-characterized microtubule networks).

  • MDR Validation: Use P-gp overexpressing lines (e.g., NCI/ADR-RES) to check if your derivative is a substrate for efflux pumps (a common advantage of imidazoles is they often evade P-gp).

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Purpose: Establish the IC50 and therapeutic window.

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa) at 3,000–5,000 cells/well in 96-well plates.

    • Expert Tip: Do not over-seed. Contact inhibition can reduce proliferation rates, artificially increasing the IC50 of anti-mitotics.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add PID derivatives in serial dilutions (e.g., 0.01

    
    M to 100 
    
    
    
    M).
    • Controls: Vehicle (0.1% DMSO), Positive Control (Combretastatin A4 or Nocodazole).

  • Exposure: Incubate for 48 or 72 hours.

  • Development:

    • Add 20

      
      L MTT stock per well. Incubate 3–4 hours at 37°C (protect from light).
      
    • Aspirate media carefully (do not disturb purple formazan crystals).

    • Dissolve crystals in 150

      
      L DMSO.
      
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

Compound ClassTypical IC50 (HeLa)Interpretation
Active Phenyl-Imidazole 10 nM – 500 nMHighly Potent (Likely Tubulin target)
Moderate Derivative 1

M – 10

M
Moderate (Possible off-target/Kinase)
Inactive > 20

M
Poor potency or solubility issues
Protocol B: Mechanistic Validation (Flow Cytometry)

Purpose: Confirm G2/M arrest, the hallmark of tubulin inhibition.

Reagents:

  • Propidium Iodide (PI) Staining Solution (50

    
    g/mL PI + 100 
    
    
    
    g/mL RNase A in PBS).[2][3]
  • 70% Ethanol (ice-cold).[2][4]

Step-by-Step:

  • Treatment: Treat cells with the PID at 2x and 5x the IC50 value for 24 hours.

  • Harvest: Trypsinize cells. Crucial: Collect the floating cells (apoptotic population) and combine with adherent cells.

  • Fixation (Critical Step):

    • Wash pellet with PBS.[2][3][4][5]

    • Resuspend in 300

      
      L PBS.
      
    • Add 700

      
      L ice-cold  70% ethanol dropwise while vortexing gently.
      
    • Why? Adding ethanol too fast causes cells to clump, ruining the doublet discrimination.

    • Incubate at -20°C for

      
       2 hours (overnight is best).
      
  • Staining:

    • Wash ethanol away with PBS (2x).[3][4]

    • Resuspend in 500

      
      L PI Staining Solution.[4]
      
    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel).

    • Expected Result: A massive accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Protocol C: In Vitro Tubulin Polymerization Assay (The Gold Standard)

Purpose: Prove direct interaction with the target protein, independent of cellular transport.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing optical density (turbidity). Destabilizers prevent this increase.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM).[6][7]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Step-by-Step:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

  • Mix: Prepare Tubulin (3 mg/mL) in buffer with GTP on ice.

  • Add Compound: Add 5

    
    L of 10x concentrated PID (final conc usually 5–10 
    
    
    
    M).
    • Control 1: Paclitaxel (Enhancer - rapid polymerization).

    • Control 2: Nocodazole or Colchicine (Inhibitor - flat line).[7]

    • Control 3: DMSO only (Normal sigmoid curve).

  • Kinetics: Transfer Tubulin mix to the plate containing compounds. Immediately start reading.

  • Read: Measure OD at 340 nm every 30 seconds for 60 minutes at 37°C.

Visualization of Expected Results:

G cluster_0 Tubulin Polymerization Kinetics (OD340) Curve1 Control (DMSO): Sigmoidal Growth (Nucleation -> Elongation -> Plateau) Curve3 Phenyl-Imidazole (Destabilizer): Flat Line / Suppressed Vmax (Inhibition) Curve2 Taxol (Stabilizer): Rapid, Steep Growth Hyper-polymerization

Figure 2: Expected kinetic profiles in cell-free tubulin assays.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is too lipophilic.Sonicate stock solution; reduce final concentration; use cyclodextrin as a carrier if necessary.
No G2/M Arrest observed Compound might target Kinases instead.Perform Western Blot for p-H3 (Ser10) to confirm mitosis entry, or check Kinase panels (e.g., BRAF, VEGFR).
High IC50 in MDR lines P-gp efflux.Co-treat with Verapamil (P-gp inhibitor) to see if sensitivity is restored.

References

  • Wang, L., et al. (2002). "Design, synthesis, and biological evaluation of novel 4,5-diphenyl-1H-imidazole derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-substituted 4,5-diphenyl-1H-imidazoles as potent inhibitors of tubulin polymerization." Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol (Optical Density)." Cytoskeleton.com.

  • Abcam. "Flow cytometry protocols for cell cycle analysis." Abcam.com.

  • Zhang, L., et al. (2014). "Imidazole derivatives as privileged scaffolds in cancer research."[8] Anti-Cancer Agents in Medicinal Chemistry.

Sources

"experimental setup for assessing anti-inflammatory properties of novel compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Experimental Design Strategy: The "Funnel" Approach

Assessing anti-inflammatory properties requires a subtractive logic: you must prove a compound suppresses inflammation without suppressing the cell's metabolic viability. This protocol utilizes a "Funnel Strategy," moving from high-throughput phenotypic screening to low-throughput mechanistic verification.

The Screening Funnel

The following workflow ensures resources are not wasted on toxic or ineffective compounds.

ScreeningFunnel Compound Novel Compound Library Viability Step 1: Viability Screen (CCK-8 / MTT) Compound->Viability NOScreen Step 2: Primary Screen (LPS + Griess Assay) Viability->NOScreen Safe Dose Range Discard Discard: Cytotoxic Viability->Discard < 80% Viability Cytokine Step 3: Secondary Profiling (ELISA: TNF-α, IL-6) NOScreen->Cytokine NO Inhibition > 50% Mechanism Step 4: Mechanistic Validation (NF-κB Translocation / Western Blot) Cytokine->Mechanism Confirmed Hit

Figure 1: The Screening Funnel. A logical progression to filter compounds based on safety first, then efficacy, and finally mechanism.

Cell Model Selection

Choosing the right cellular model is critical for translational relevance.

FeatureRAW 264.7 (Murine Macrophages)THP-1 (Human Monocytes)
Origin Mouse (Abelson leukemia virus-induced)Human (Acute monocytic leukemia)
Preparation Ready to use (Adherent)Requires Differentiation (Suspension

Adherent)
Primary Readout Robust Nitric Oxide (NO) productionLow NO; High Cytokine (TNF-

, IL-1

)
Throughput High (96/384-well friendly)Medium (Differentiation step adds 3 days)
Usage Primary Screening Human Validation
Critical Protocol: THP-1 Differentiation

Unlike RAW 264.7, THP-1 cells must be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) before LPS stimulation.

  • Seed: Plate THP-1 cells at

    
     cells/mL.
    
  • Induce: Add 50 ng/mL PMA for 48 hours. Cells will become adherent.[1][2]

  • Rest (Crucial): Remove PMA media, wash 2x with PBS, and add fresh PMA-free media for 24 hours. Note: Skipping the rest period results in high background activation.

Step-by-Step Protocols

Phase A: Cell Viability (The Safety Check)

Objective: Determine the "Non-Cytotoxic Concentration" (NCC). If a compound kills the cell, inflammation markers drop simply because the machinery is dead.

Protocol (CCK-8 Method):

  • Seed RAW 264.7 cells (

    
     cells/well) in a 96-well plate. Incubate 24h.
    
  • Treat with compound gradient (e.g., 1, 10, 50, 100

    
    M) for 24h.
    
  • Add 10

    
    L CCK-8 reagent; incubate 1-4h.
    
  • Measure Absorbance at 450 nm.

  • Calculation: Viability % =

    
    .
    
  • Decision: Only proceed with concentrations maintaining

    
     viability.
    
Phase B: The LPS Challenge (Primary Screen)

Objective: Induce an inflammatory state using Lipopolysaccharide (LPS) and measure inhibition by the compound.[3]

Reagents:

  • Stimulant: LPS (E. coli O111:B4), Final Conc: 1

    
    g/mL .[2]
    
  • Positive Control: Dexamethasone (1

    
    M) or Indomethacin (10 
    
    
    
    M).
  • Readout: Griess Reagent (for Nitric Oxide).[2][4][5]

Workflow:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/mL) in 96-well plates. Allow adherence (overnight).
    
  • Pre-treatment: Remove media.[2][6] Add fresh media containing the Test Compound (at NCC) for 1 hour .

    • Why? Pre-treatment assesses preventative potential.[4] Co-treatment assesses interception.

  • Stimulation: Add LPS (1

    
    g/mL) directly to the wells (do not wash). Incubate for 18–24 hours .
    
  • Harvest:

    • Transfer 100

      
      L supernatant to a new plate (for Griess Assay).
      
    • Store remaining supernatant at -80°C (for ELISA).

    • Lyse cells (for Western Blot/PCR).

Phase C: Griess Assay (Nitric Oxide Quantification)

NO is a short-lived gas that rapidly oxidizes to nitrite (


). The Griess reaction turns nitrite pink.[7]
  • Standard Curve: Prepare

    
     standards (0–100 
    
    
    
    M) in culture media.
  • Reaction: Mix 100

    
    L culture supernatant + 100 
    
    
    
    L Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).
  • Incubation: 10–15 minutes at Room Temp (Protect from light).

  • Measurement: Read Absorbance at 540 nm .

  • Analysis: Interpolate sample ODs against the standard curve to get

    
    M Nitrite.
    

Mechanistic Validation: The NF- B Pathway

If a compound inhibits NO and Cytokines (TNF-


, IL-6), the mechanism likely involves the NF-

B signaling cascade.
Pathway Logic

Under resting conditions, NF-


B (p65/p50) is sequestered in the cytoplasm by I

B

.[8] LPS activation causes IKK to phosphorylate I

B

, triggering its degradation and allowing NF-

B to enter the nucleus.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Activation) TLR4->IKK Signaling Cascade IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation Degradation Ubiquitination & Degradation IkBa->Degradation NFkB_Cyto NF-κB (p65/p50) Cytoplasm IkBa->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65/p50) Nucleus NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription

Figure 2: The canonical NF-


B activation pathway. Key targets for analysis are p-I

B

(increase) and total I

B

(decrease).
Experimental Setup for Mechanism

Timing is everything. Unlike the 24h NO accumulation, signaling events happen fast.

  • Seed Cells: 6-well plates (

    
     cells/well).
    
  • Treat: Compound (1h)

    
     LPS (1 
    
    
    
    g/mL).
  • Timepoints:

    • 15–30 mins: Harvest for Phospho-I

      
      B
      
      
      
      and Phospho-p65 (Western Blot).
    • 30–60 mins: Fix cells for Nuclear Translocation (Immunofluorescence).

    • 6–12 hours: Harvest RNA for iNOS/COX-2 mRNA (RT-PCR).

Data Analysis & Interpretation

Summarize your findings using the following template to ensure robustness.

AssayParameterPositive Result (Anti-inflammatory)Validity Check
Viability OD 450nmNo significant drop vs ControlViability > 80% required
Griess Nitrite (

M)
Significant reduction (

)
LPS-only group must show >5-fold increase over blank
ELISA TNF-

(pg/mL)
Dose-dependent reductionStandard curve

Western I

B

Prevention of degradation

-actin loading control is equal

Common Pitfall: A compound that reduces NO by 80% but reduces cell viability by 70% is not anti-inflammatory; it is cytotoxic. Always normalize cytokine production to total protein or cell number if viability fluctuates.

References

  • LPS Stimulation Protocol: Rossol, M., et al. (2011). "LPS-induced cytokine production in human monocytes and macrophages." Critical Reviews in Immunology.

  • Griess Assay Principle: Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[4][5] Free Radical Biology and Medicine.

  • THP-1 Differentiation: Starr, T., et al. (2018). "Convenience versus Biological Significance: Are PMA-Differentiated THP-1 Cells a Reliable Substitute for Blood-Derived Macrophages?" Frontiers in Immunology.

  • NF-

    
    B Translocation:  Maguire, O., et al. (2015). "Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation." Assay Guidance Manual. 
    
  • General Guidelines: Zhang, Q., et al. (2020). "Guidelines for the in vitro determination of anti-inflammatory activity." Journal of Ethnopharmacology.

Sources

Troubleshooting & Optimization

"troubleshooting solubility issues with 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS: 842973-94-8). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to make informed decisions in your research.

Section 1: Understanding the Molecule - Physicochemical Profile

Effective troubleshooting begins with understanding the inherent properties of the molecule. 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is a substituted 2-aminoimidazole. Its structure, featuring a basic amino group, a phenyl ring, and a methoxy-ethyl side chain, dictates its solubility characteristics.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₂H₁₅N₃O[1]-
Molecular Weight 217.27 g/mol [1]-
Structure Imidazole ring with a basic 2-amino groupThe primary amino group is a weak base. Its protonation state, and therefore solubility, is highly dependent on pH.[2][3]
Predicted XLogP3 ~2.5 - 3.5 (Estimated based on similar structures[4])Indicates moderate lipophilicity ("greasiness"). The compound prefers a non-polar environment over a purely aqueous one.
Predicted pKa ~6.5 - 7.5 (Estimated for the 2-aminoimidazole core)This is the pH at which 50% of the molecules are protonated (charged). At pH values significantly below the pKa, the compound will be predominantly in its more soluble, protonated salt form.
General Solubility Soluble in polar organic solventsDerivatives of 2-aminoimidazole are reported to be soluble in solvents like DMSO, DMF, ethanol, and methanol.[5][6]
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock preparation, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is highly recommended.[6][7] This compound class generally shows good solubility in polar aprotic solvents. Aim for a stock concentration between 10-50 mM. Always ensure the solid material is fully dissolved, using gentle vortexing. Sonication can also be employed to break up aggregates and aid dissolution.[8]

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

This is a classic sign of a compound with poor aqueous solubility and is the most common issue researchers face.[9] When the high-concentration DMSO stock is introduced to the aqueous buffer, the DMSO is diluted, and it can no longer maintain the compound in solution. The compound then "crashes out."

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower concentration. A good starting goal for many discovery compounds is >60 µg/mL.[10]

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, ensure your final DMSO concentration is sufficient. However, for most cell-based assays, it is critical to keep the final DMSO concentration below 0.5%.[9]

  • Change Dilution Method: Instead of adding the DMSO stock directly into the final buffer volume, perform a serial dilution. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.[9]

Q3: How does pH affect the solubility of this compound?

The 2-amino group on the imidazole ring is basic. In an acidic environment (pH < pKa), this amine group will become protonated, forming a positively charged salt.[2] This charged species is significantly more polar and, therefore, more soluble in aqueous media.[3][11] Conversely, in neutral or basic solutions (pH > pKa), the compound will exist primarily in its uncharged, free-base form, which is less water-soluble.

Q4: Can I heat the solution to get my compound to dissolve?

Gentle warming (e.g., to 37°C) can temporarily increase the solubility of a compound and is a valid strategy, particularly when preparing solutions for in vitro assays.[9] However, be cautious. This creates a supersaturated solution, which may precipitate out as it cools to room temperature. Furthermore, prolonged heating can risk compound degradation. This approach is best for immediate use applications.

Section 3: Systematic Troubleshooting Workflow

When facing persistent solubility issues, a systematic approach is more effective than random attempts. The following workflow guides you from basic checks to more advanced formulation strategies.

G start Solubility Issue Observed (Precipitation, Cloudiness) check_stock Step 1: Verify Stock Solution - Is it fully dissolved? - Is DMSO anhydrous? start->check_stock kinetic_test Step 2: Determine Kinetic Solubility - What is the max solubility in your specific buffer? check_stock->kinetic_test Stock is clear ph_adjust Step 3: pH Modification - Lower buffer pH to < 6.0 - Does solubility improve? kinetic_test->ph_adjust Solubility is too low cosolvent Step 4: Introduce Co-solvents - Add 1-10% PEG400, Propylene Glycol, or Ethanol - Does this maintain solubility? ph_adjust->cosolvent No / Insufficient Improvement success Solution Stable for Experiment ph_adjust->success Yes, problem solved advanced Step 5: Advanced Strategies - Surfactants (e.g., Tween-80) - Cyclodextrin Complexation cosolvent->advanced No / Insufficient Improvement cosolvent->success Yes, problem solved advanced->success Yes, problem solved fail Re-evaluate Experiment or Compound advanced->fail Still problematic

Caption: Systematic workflow for troubleshooting solubility.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the key troubleshooting strategies outlined in the workflow.

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol helps you determine the apparent or "kinetic" solubility of your compound under your exact experimental conditions.[10]

Objective: To find the highest concentration at which 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine remains in solution in your specific aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Your final aqueous assay buffer.

  • Clear 96-well plate or microcentrifuge tubes.

  • Plate reader capable of measuring light scattering (nephelometry) or absorbance (optional but recommended).

Procedure:

  • Prepare Dilutions: In a 96-well plate, add your assay buffer to each well.

  • Add Compound: Add a small volume (e.g., 1-2 µL) of your 10 mM DMSO stock to the first well to achieve the highest desired concentration (e.g., 100 µM). Serially dilute this across the plate. Ensure the final DMSO concentration is constant in all wells (and matches your planned experiment).

  • Incubate: Cover the plate and incubate under the same conditions as your planned assay (e.g., 1-2 hours at room temperature or 37°C).

  • Visual Inspection: Carefully inspect each well against a dark background. Note the concentration at which you first observe any cloudiness, crystals, or precipitate. This is the approximate kinetic solubility limit.[9]

  • (Optional) Instrumental Analysis: If available, read the plate on a nephelometer. A sharp increase in light scattering indicates precipitation. Alternatively, centrifuge the plate/tubes, transfer the supernatant, and measure UV absorbance to quantify the amount of dissolved compound.

Protocol 2: pH-Dependent Solubility Profiling

This protocol is essential for a compound with a basic center. It quantifies the direct impact of pH on solubility.

Objective: To measure the solubility of the compound across a range of physiologically relevant pH values.

Materials:

  • Solid (powder) 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine.

  • A series of buffers (e.g., citrate, phosphate, Tris) prepared at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • HPLC-UV system for quantification.

  • Shaker/agitator.

Procedure:

  • Prepare Samples: Add an excess amount of the solid compound to separate vials, each containing one of the prepared buffers. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.

  • Separate Solid: After equilibration, filter the samples through a 0.22 µm filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantify: Carefully take an aliquot of the clear supernatant and dilute it in a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Plot Data: Plot the measured solubility (in µg/mL or µM) against the buffer pH. You should observe a significant increase in solubility as the pH decreases.[12][13]

Protocol 3: Co-solvent Screening

Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more hospitable for lipophilic compounds.[14][15]

Objective: To identify a biocompatible co-solvent that increases the solubility of the compound in the assay buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Aqueous assay buffer.

  • Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Ethanol, Cremophor EL.

Procedure:

  • Prepare Co-solvent Buffers: Create versions of your assay buffer containing different percentages of a co-solvent. For example, prepare buffers with 1%, 2%, 5%, and 10% (v/v) of PEG400.

  • Test Solubility: For each co-solvent buffer, add the DMSO stock of your compound to your highest desired final concentration.

  • Incubate and Observe: Incubate the solutions for 1-2 hours at the assay temperature and visually inspect for precipitation, as described in Protocol 1.

  • Compare: Identify the lowest percentage of a co-solvent that successfully keeps the compound in solution. Always run a vehicle control with the same co-solvent concentration in your final experiment to check for effects on the assay itself.

G cluster_0 Strategy 1: pH Modification cluster_1 Strategy 2: Co-solvency compound Poorly Soluble Compound (Free Base Form) water Aqueous Buffer (High Polarity) compound->water proton Add Acid (H+) pH < pKa compound->proton mixed_solvent Modified Buffer (Reduced Polarity) compound->mixed_solvent precipitate Precipitation (Unfavorable Interaction) water->precipitate cosolvent Add Co-solvent (e.g., PEG400) water->cosolvent salt Soluble Compound (Protonated Salt Form) proton->salt cosolvent->mixed_solvent solution1 Stable Solution salt->solution1 solution2 Stable Solution mixed_solvent->solution2

Caption: Logical relationship of key solubilization strategies.

References
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. sphinxsai.com. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Available at: [Link]

  • Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Acmec. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. Available at: [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. Available at: [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Structural formulas of some pharmacologically-relevant 2-aminoimidazoles. ResearchGate. Available at: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available at: [Link]

  • (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate. PubChem. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine. 北京欣恒研科技有限公司. Available at: [Link]

  • Chemical and Pharmacological Properties of Imidazoles. Human Journals. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. The Royal Society of Chemistry. Available at: [Link]

  • 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Synthesizing Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis. Imidazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis can present significant challenges, from low yields to difficult purifications.[1][2][3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of imidazole derivatives in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent challenge, often stemming from several interconnected factors. A systematic approach is crucial for diagnosis.[5][6]

Answer: To troubleshoot low yields, consider the following critical factors, starting with the most common culprits:

  • Incomplete Reaction: The most straightforward cause is a reaction that has not reached completion.

    • Causality: Many imidazole syntheses, like the Debus-Radziszewski reaction, are equilibrium processes. Insufficient reaction time or energy input may prevent the reaction from reaching its maximum conversion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[7][8][9] If starting materials persist even after extended periods, consider increasing the reaction temperature or switching to microwave irradiation, which can dramatically reduce reaction times and improve yields.[6][10][11]

  • Reagent Purity and Stoichiometry: The quality and ratio of your starting materials are paramount.

    • Causality: Impurities in aldehydes or dicarbonyl compounds can participate in side reactions or inhibit catalysts.[10] For multi-component reactions, the stoichiometry must be precise to avoid pushing the equilibrium toward undesired intermediates.

    • Solution: Ensure all reagents are of high purity; recrystallize or distill starting materials if necessary. Verify the stoichiometry, particularly the amount of the ammonia source (e.g., ammonium acetate), which is often used in excess.[7][12]

  • Suboptimal Reaction Conditions (Temperature & Solvent):

    • Causality: Temperature is a double-edged sword. While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of reactants or the desired imidazole product.[5] The solvent affects reactant solubility and can stabilize or destabilize key intermediates.[13][14]

    • Solution: Systematically optimize the temperature. An automated optimization study found that for a specific pyridyl-imidazole synthesis, yield increased up to 160 °C but decreased at higher temperatures.[15] If solubility is an issue, consider switching to a more suitable solvent. Polar aprotic solvents like DMF or DMSO can be effective, while greener options like glycerol have also been used successfully.[13][16][17]

  • Catalyst Inactivity or Inappropriateness:

    • Causality: Catalysts enhance reaction rates but can be poisoned by impurities or may simply be unsuitable for the specific substrates.[18] For solid-supported catalysts, leaching of the active component can reduce efficacy over time.[1][18]

    • Solution: Ensure the catalyst is fresh and stored correctly.[18] If using a literature procedure, verify that the catalyst is appropriate for your specific substrates. A wide range of catalysts, from simple Brønsted acids to metal-based systems like HBF4–SiO2, have been successfully employed.[12][18]

LowYield_Troubleshooting start Low Yield Observed check_tlc Monitor by TLC: Is Starting Material Consumed? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete No check_reagents Verify Reagent Purity & Stoichiometry check_tlc->check_reagents Yes increase_time Increase Reaction Time / Temperature incomplete->increase_time use_microwave Consider Microwave Irradiation incomplete->use_microwave increase_time->check_tlc use_microwave->check_tlc impure Impurity or Stoichiometry Issue check_reagents->impure Issue Found optimize_conditions Optimize Catalyst, Solvent, & Temp. check_reagents->optimize_conditions OK purify_reagents Purify Starting Materials impure->purify_reagents purify_reagents->start success Yield Improved optimize_conditions->success

Caption: Troubleshooting workflow for addressing low yields in imidazole synthesis.

Q2: I'm observing significant formation of side products. How can I improve selectivity?

Answer: Side product formation is typically a problem of selectivity, which can be controlled by carefully tuning reaction conditions.

  • Over-Reaction/Decomposition:

    • Causality: In reactions like halogenation, the desired mono-substituted product can react further to form di- or tri-substituted byproducts.[19] Similarly, in N-alkylation, the product can be further alkylated to form an imidazolium salt.[20] High temperatures can also cause decomposition.[20]

    • Solution: Carefully control the stoichiometry of your reagents. For iodination, using an excess of imidazole relative to iodine can suppress multi-iodination.[19] For N-alkylation, slow, dropwise addition of the alkylating agent helps maintain its low concentration, minimizing dialkylation.[20] Running reactions at the lowest effective temperature can prevent both over-reaction and decomposition.

  • Formation of Isomers:

    • Causality: The synthesis of unsymmetrically substituted imidazoles can lead to different regioisomers. The choice of catalyst, solvent, and temperature can influence the selectivity for the desired isomer.[10] In N-alkylation of an unsymmetrical imidazole, both nitrogen atoms are potential sites for substitution.

    • Solution: Catalyst choice is critical. For example, in four-component reactions, metal tetrafluoroborates like Zn(BF4)2 can drive selectivity towards the desired tetrasubstituted imidazole over the trisubstituted byproduct.[12] For N-alkylation, steric hindrance plays a key role; a bulky alkylating agent will favor substitution at the less sterically hindered nitrogen.[20]

  • Competing Reaction Pathways (e.g., Oxazole formation):

    • Causality: The precursors in the Debus-Radziszewski synthesis can also condense to form oxazole derivatives, a common side product. The reaction pathway taken is often dependent on the specific conditions and substrates used.

    • Solution: The choice of ammonia source and catalyst can influence this selectivity. Ammonium acetate is generally the most effective nitrogen source for favoring imidazole formation.[12] Screening different catalysts may be necessary to find one that selectively promotes the desired imidazole cyclization.[2]

Q3: The purification of my imidazole derivative is proving difficult. What strategies can I employ?

Answer: The basic nature of the imidazole ring and its polarity often complicate purification. A multi-step strategy is often required.

  • Problem: Tailing on Silica Gel Column Chromatography.

    • Causality: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing and poor separation.[21]

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[21]

      • Change the Stationary Phase: Switch to neutral or basic alumina, which lacks the acidic sites of silica and often provides better results for basic compounds.[21] Alternatively, for less polar derivatives, consider reverse-phase (C18) chromatography.

  • Problem: Low Recovery Yield After Purification.

    • Causality: The product may be partially water-soluble, leading to losses during aqueous workups. Alternatively, the product may remain adsorbed on the silica gel column.

    • Solution:

      • Acid-Base Extraction: This is a powerful technique for purifying basic imidazoles. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic imidazole will be protonated and move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and back-extract the pure, neutral imidazole into an organic solvent.[20][21]

      • Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column. This technique often results in sharper bands and improved separation.[21]

  • Problem: Product is an Oil or Fails to Crystallize.

    • Causality: The presence of impurities can inhibit crystallization. Some imidazole derivatives are inherently low-melting solids or oils at room temperature.

    • Solution:

      • Recrystallization: If a solid, attempt recrystallization from various solvent systems. A good starting point is often an alcohol like ethanol or an ethyl acetate/hexane mixture.[21]

      • Salt Formation: If the freebase is an oil, consider converting it to a crystalline salt (e.g., hydrochloride or tartrate) for easier handling and purification.

Purification_Strategy start Crude Imidazole Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No / Impure recrystallize->acid_base Fails pure_product Pure Product recrystallize->pure_product Successful column Column Chromatography acid_base->column tailing Observe Tailing? column->tailing add_base Add Basic Modifier (e.g., 1% Et3N) tailing->add_base Yes use_alumina Use Alumina Stationary Phase tailing->use_alumina Yes tailing->pure_product No add_base->pure_product use_alumina->pure_product

Caption: Decision tree for selecting an appropriate purification strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the imidazole core?

Answer: Several named reactions are widely used:

  • Debus-Radziszewski Reaction: A classic and versatile multi-component synthesis from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[10][22] It is widely used commercially but can sometimes suffer from low yields under classical conditions.[6][23]

  • Van Leusen Imidazole Synthesis: This method uses tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine to form the imidazole ring.[10] It's particularly useful for preparing imidazoles that are not easily accessible through other routes.

  • Metal-Catalyzed Reactions: Modern methods often employ transition metals (e.g., copper, ruthenium) to catalyze C-H functionalization or cycloaddition pathways, often under milder conditions.[10][18][24]

  • Microwave-Assisted Synthesis: Not a distinct route, but a technique applicable to many methods, especially the Debus-Radziszewski reaction. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields.[10][11]

Q2: How does solvent choice impact the reaction outcome?

Answer: The solvent is a critical parameter that influences reaction kinetics and selectivity.[13]

  • Polarity: The solvent's polarity affects the solubility of reactants and the stability of charged intermediates.[13] For SN2 reactions like N-alkylation, polar aprotic solvents (DMF, DMSO) can accelerate the reaction by solvating the cation but not the nucleophile.[14]

  • Protic vs. Aprotic: Polar protic solvents (water, ethanol) can form hydrogen bonds with nucleophiles, potentially slowing down the reaction rate.[14] However, in some cases, they can stabilize charged transition states, increasing yields.[13] A 1:1 ethanol-water mixture was found to be optimal for one synthesis of triaryl-imidazoles.[13]

  • Green Solvents: In line with green chemistry principles, researchers are increasingly using environmentally friendly solvents like glycerol or water, or even solvent-free conditions, which can be highly effective, particularly with microwave heating.[18][24]

Q3: What is the role of the catalyst, and how do I select the appropriate one?

Answer: Catalysts are crucial for enhancing reaction efficiency, improving yields, and reducing reaction times.[2]

  • Role: Catalysts provide an alternative, lower-energy reaction pathway. In imidazole synthesis, they can activate substrates, facilitate bond formation, and promote the cyclization step.

  • Selection: The choice of catalyst depends heavily on the specific reaction.

    • Brønsted Acids (e.g., acetic acid, p-toluenesulfonic acid): Often used in condensation reactions to protonate carbonyl groups, making them more electrophilic.[10][18]

    • Lewis Acids (e.g., Zn(BF4)2, CuI): Coordinate to carbonyls or other functional groups to activate them. Metal-based catalysts are common in multi-component reactions.[12][18]

    • Heterogeneous/Reusable Catalysts: Modern approaches favor solid-supported catalysts like HBF4–SiO2 or nano-catalysts.[12][18][25] These offer advantages in terms of easy separation from the reaction mixture and reusability, aligning with green chemistry principles.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol is a general guideline adapted from literature procedures for rapid synthesis.[10]

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Solvent/Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%) or use a solvent like ethanol (3 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-160 °C) for 5-10 minutes. Note: The optimal time and temperature should be determined by TLC monitoring.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Add cold water (15-20 mL) to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[10]

Protocol 2: General Procedure for N-Alkylation of an Imidazole

This protocol is adapted from standard procedures to minimize side-product formation.[20]

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add the imidazole starting material (1.2 equivalents) and a dry, aprotic solvent (e.g., THF or DMF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Caution: NaH is highly reactive and generates H2 gas. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0 equivalent) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Purification via Acid-Base Extraction

This protocol is highly effective for separating basic imidazole products from neutral or acidic impurities.[20][21]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The basic imidazole is now protonated and dissolved in this aqueous layer. The organic layer contains neutral/acidic impurities and can be discarded (or saved for analysis).

  • Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).

  • Back-Extraction: The neutral imidazole derivative may precipitate as a solid, which can be collected by filtration. If it is an oil or remains dissolved, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Final Processing: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole derivative.

Part 4: Data Summary Tables

Table 1: Influence of Solvent on Imidazole Synthesis
Solvent TypeExample(s)General Effect on ReactionReference(s)
Polar Protic Water, Ethanol, MethanolCan stabilize charged intermediates, potentially increasing yields. However, may slow rates by solvating nucleophiles.[13][14]
Polar Aprotic DMSO, DMFFavorable for reactions involving nucleophiles; can accelerate SN2-type reactions. Often provides good solubility for reactants.[13][16]
Non-Polar Toluene, HexaneCan increase selectivity by disfavoring certain polar pathways. Often used in water-removing setups (Dean-Stark).[13]
Green/Alternative Glycerol, Ionic LiquidsEnvironmentally friendly options that can also serve as catalysts or promoters. Often used with microwave heating.[17][18]
Table 2: Common Catalysts for Trisubstituted Imidazole Synthesis (Debus-Radziszewski Type)
Catalyst ClassExample(s)Typical ConditionsKey AdvantagesReference(s)
Brønsted Acid Acetic Acid, PTSAReflux in Ethanol or Acetic AcidSimple, inexpensive, classical conditions.[10][26]
Lewis Acid CuI, Zn(BF₄)₂, LiBF₄Reflux in n-Butanol or AcetonitrileHigh yields, can control regioselectivity.[12][18]
Heterogeneous HBF₄–SiO₂, Zeolites, Nano-catalystsReflux in Acetonitrile or Solvent-freeReusable, easy to separate from product, environmentally friendly.[12][18][25]
Ionic Liquids DABCO-basedSolvent-free or in Ethanol"Green" catalyst, can be recycled, often gives high yields.[18]

Part 5: Visual Diagrams

Debus_Radziszewski_Mechanism cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Cyclization dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine + ammonia 2x NH3 ammonia->diimine + aldehyde Aldehyde imidazole Imidazole Product aldehyde->imidazole + water 2x H2O imidazole->water + diimine_ref->imidazole +

Caption: Simplified two-stage view of the Debus-Radziszewski imidazole synthesis.[22][27][28]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12).
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Imidazole Derivative Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Gurkan, B., et al. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 11, 694–703.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.
  • (2025). Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review. Taylor & Francis.
  • (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing).
  • (n.d.). Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles.
  • (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. IOSR Journal.
  • Google Patents. (n.d.).
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing.
  • (2025).
  • (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
  • (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation.
  • (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • (2025).
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazoles.
  • Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
  • (n.d.). Radziszewskis Imidazole Synthesis. Scribd.
  • (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Depuydt, D., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing.
  • ResearchGate. (n.d.).
  • (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • (2024).
  • (2024).
  • (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • (n.d.).
  • (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
  • (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.

Sources

"improving yield of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for the "Senior Application Scientist" persona. It addresses the synthesis of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine , focusing on the critical challenge of regioselectivity (1,5- vs. 1,4-isomers) and yield optimization.

Topic: Optimizing Yield & Regioselectivity of 1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-amine

Executive Summary & Diagnostic

The synthesis of 1-substituted-5-aryl-2-aminoimidazoles is notoriously difficult due to the thermodynamic preference for the 1,4-isomer . If your current protocol involves reacting phenacyl bromide directly with N-(2-methoxyethyl)guanidine, you are likely isolating the wrong regioisomer (the 4-phenyl derivative) or a complex mixture, resulting in "low yield" of the desired target.

To achieve high yields of the 5-phenyl isomer, you must invert the synthetic logic: instead of alkylating the imidazole ring formation, you must construct the ring from an


-amino ketone  and an N-substituted cyanamide .
The Core Problem: Regiochemical Drift
  • Route A (Common Pitfall):

    
    -Haloketone + N-Alkylguanidine 
    
    
    
    1-Alkyl-4-Phenyl (Major Product).
    • Reason: The most nucleophilic nitrogen (unhindered) attacks the alkyl halide, setting the regiochemistry early to favor the 4-phenyl arrangement.

  • Route B (Correct Protocol):

    
    -Amino Ketone + N-Alkylcyanamide 
    
    
    
    1-Alkyl-5-Phenyl .
    • Reason: This forces the alkyl group (from cyanamide) to be on the nitrogen that attacks the ketone carbonyl during cyclization, locking it into the N1 position adjacent to the C5-phenyl.

Visualizing the Mechanism

The following diagram illustrates the bifurcation between the failure mode (Route A) and the success mode (Route B).

G cluster_legend Legend Start Starting Material Inter Intermediate Prod Target Product Fail Wrong Isomer (1,4) PhenacylBr Phenacyl Bromide (Ph-CO-CH2-Br) RouteA_Inter Alkylation at Terminal N PhenacylBr->RouteA_Inter + Guanidine (Kinetic Control) Aminoketone Phenacylamine HCl (Ph-CO-CH2-NH2·HCl) PhenacylBr->Aminoketone 1. Hexamine 2. HCl (Delépine) Guanidine N-(2-methoxyethyl) guanidine Isomer14 1-(2-methoxyethyl)- 4-PHENYL-imidazole (Undesired) RouteA_Inter->Isomer14 Cyclization Guanidine_Inter Substituted Guanidine Intermediate Aminoketone->Guanidine_Inter + Cyanamide (pH 4.5, 80°C) Cyanamide N-(2-methoxyethyl) cyanamide Isomer15 1-(2-methoxyethyl)- 5-PHENYL-imidazole (TARGET) Guanidine_Inter->Isomer15 Cyclization (Thermodynamic)

Caption: Comparison of synthetic pathways. Route B is required to secure the 5-phenyl regiochemistry.

Optimized Experimental Protocol

Target: 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine Method: Condensation of Phenacylamine with N-substituted Cyanamide.

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
Phenacylamine HCl 1.0Precursor 1Must be HCl salt to prevent dimerization (pyrazine formation).
N-(2-methoxyethyl)cyanamide 1.2 - 1.5Precursor 2Prepare fresh or store at -20°C.
Sodium Acetate (NaOAc) 1.0BufferMaintains pH ~4.5–5.0. Do not use strong base.
Ethanol / Water (4:1) SolventMediumWater is essential to solubilize the salt initially.
Step-by-Step Workflow
Phase 1: Preparation of Phenacylamine Hydrochloride (If not commercial)

Note: Free phenacylamine is unstable. Always isolate as the hydrochloride.

  • Reaction: Dissolve 2-bromoacetophenone (1.0 eq) and Hexamethylenetetramine (1.05 eq) in Chloroform. Stir at RT for 4h (Delépine reaction).

  • Precipitation: Filter the quaternary salt adduct. Wash with ether.

  • Hydrolysis: Reflux the adduct in Ethanol/Conc. HCl (2:1) for 2h.

  • Isolation: Cool to 0°C. Filter the ammonium chloride byproduct. Concentrate filtrate. Recrystallize from EtOH/Et2O to get Phenacylamine·HCl .

Phase 2: The Cyclization (The "Yield Maker")
  • Setup: In a pressure vial or reflux flask, dissolve Phenacylamine·HCl (10 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Buffering: Add Sodium Acetate (10 mmol). The solution should be slightly acidic (pH 4–5). Crucial: High pH causes self-condensation of the aminoketone.

  • Addition: Add N-(2-methoxyethyl)cyanamide (15 mmol).

  • Reaction: Heat to reflux (80°C) or 100°C (microwave) for 4–6 hours.

    • Monitoring: TLC (10% MeOH/DCM). The aminoketone spot (ninhydrin active) should disappear.

  • Workup:

    • Cool to RT.

    • Basify with sat. NaHCO3 to pH 9.

    • Extract with EtOAc (3x). Note: 2-aminoimidazoles are polar; if yield is low, try n-Butanol or DCM/iPrOH (3:1).

    • Wash organic layer with Brine. Dry over Na2SO4.

Phase 3: Purification
  • Challenge: The product is a polar amine and often "streaks" on silica.

  • Solution: Use Neutralized Silica . Pre-wash the silica gel column with 1% Et3N in Hexane.

  • Eluent: Gradient from 100% DCM to 90:10 DCM:MeOH (with 0.5% NH4OH).

Troubleshooting Guide & FAQs

Q1: I am getting a dark red/brown oil with low mass recovery. What happened?

Diagnosis: This is likely Dihydropyrazine formation. Cause: The pH was too high during the initial mixing. Free


-aminoketones dimerize instantly at basic pH.
Fix:  Ensure you are using the Hydrochloride salt  of the aminoketone. Do not add strong bases like NaOH or TEA. Use NaOAc or Phosphate buffer to keep pH < 6 during the addition of the cyanamide.
Q2: My NMR shows a mixture of isomers. How do I distinguish 1,4- from 1,5-phenyl?

Answer: Use NOE (Nuclear Overhauser Effect) NMR.

  • 1,5-Phenyl (Target): You should see a strong NOE correlation between the Phenyl protons and the N-alkyl (methoxyethyl) protons , as they are spatially adjacent.

  • 1,4-Phenyl (Byproduct): The Phenyl group is far from the N-alkyl group. You will see NOE between the Imidazole C-H (at C5) and the N-alkyl group .

Q3: The reaction is incomplete even after 24h reflux.

Diagnosis: Hydrolysis of Cyanamide.[1] Cause: In aqueous conditions at high temp, cyanamide can hydrolyze to urea. Fix:

  • Add the cyanamide in portions (0.5 eq every 2 hours).

  • Switch to Microwave irradiation (100°C, 30-60 mins) to favor the kinetic cyclization over the slow hydrolysis.

Q4: I cannot source N-(2-methoxyethyl)cyanamide. Can I make it?

Answer: Yes.

  • Protocol: React 2-methoxyethylamine (1.0 eq) with Cyanogen Bromide (BrCN) (1.0 eq) in Et2O at 0°C with Na2CO3 (base).

  • Safety Warning: BrCN is highly toxic and volatile. Handle in a hood.

  • Alternative: Use the commercially available 1,2-dimethyl-3-cyanoisothiourea precursor method if cyanamide synthesis is restricted in your facility [Ref 3].

Logic Tree for Low Yield Diagnosis

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC of Crude Start->CheckTLC Spots What do you see? CheckTLC->Spots MultiSpot Complex Mixture / Streaking Spots->MultiSpot NoProd Starting Material Left Spots->NoProd WrongNMR Clean Product but Wrong NMR Spots->WrongNMR Dimer Diagnosis: Pyrazine Dimerization (pH too high) MultiSpot->Dimer Hydrolysis Diagnosis: Cyanamide Hydrolysis (Add excess reagent) NoProd->Hydrolysis Regio Diagnosis: Wrong Isomer (1,4) (Switch to Aminoketone route) WrongNMR->Regio

Caption: Diagnostic flow for identifying the root cause of synthetic failure.

References

  • Little, T. L., & Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305. Link

    • Core Reference: Establishes the regioselectivity rules for aminoketone vs. haloketone routes.
  • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 5-phenyl-1H-imidazol-2-ylamines as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733–2740. Application: Validates the use of N-protected cyanamides for 1,5-disubstituted systems.
  • Adib, M., et al. (2008). "Reaction between isocyanides and N,N′-dimethyl-N″-arylguanidines: a facile one-pot synthesis of 1-aryl-2-(dimethylamino)-1H-imidazoles." Tetrahedron Letters, 49(12), 2001-2004. Alternative Route: Discusses isocyanide insertion if the cyanamide route fails.
  • Organic Chemistry Portal. "Synthesis of Imidazoles." Link

    • General Reference: Overview of imidazole cyclization str

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted imidazoles. This guide is designed to help you navigate the complexities of interpreting ambiguous NMR spectra of these versatile heterocyclic compounds. The inherent electronic and structural properties of the imidazole ring, particularly tautomerism, often lead to spectra that are challenging to interpret. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and sources of ambiguity when acquiring and interpreting NMR spectra of substituted imidazoles.

Q1: Why are the proton or carbon signals of my substituted imidazole broad or even missing?

A1: This is a classic sign of chemical exchange occurring on an intermediate timescale relative to the NMR experiment. For asymmetrically substituted imidazoles, the primary cause is prototropic tautomerism, where the N-H proton rapidly exchanges between the two ring nitrogens (N1 and N3).[1][2]

  • Fast Exchange: If the exchange is very fast, you will observe sharp, averaged signals for the C4/C5 carbons and their attached protons.

  • Slow Exchange: If the exchange is slow, you will see distinct, sharp signals for each of the two tautomers present in the solution.[2]

  • Intermediate Exchange: When the rate of exchange is comparable to the NMR timescale, the signals for the atoms involved in the tautomerism (primarily C4 and C5) will broaden, sometimes to the point of disappearing into the baseline.[1][3] This is particularly common in ¹³C NMR spectra of some 2-phenylimidazoles.[2]

The rate of this exchange is highly dependent on factors like solvent, temperature, concentration, and pH.[1]

Q2: How can I distinguish between the signals of the two tautomers of my unsymmetrically substituted imidazole?

A2: Distinguishing between tautomers requires slowing down the exchange or using NMR techniques that can either resolve the individual species or provide structural information that allows for unambiguous assignment.

  • Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment can slow the rate of proton exchange, potentially resolving the broad, averaged signals into two distinct sets of sharp signals, one for each tautomer.[1][4] Conversely, increasing the temperature can sometimes push an intermediate exchange into the fast exchange regime, resulting in sharper, averaged signals.

  • N-Methylation: Synthesizing the N1- and N3-methylated analogues of your imidazole can be a powerful tool. These molecules are "locked" into a single tautomeric form, and their NMR spectra can be used as reference standards to assign the signals of the tautomers in your original sample.[4]

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can be invaluable. An NOE is observed between protons that are close in space. By observing NOEs between the N-H proton and protons on substituents, you can often determine the location of the proton and thus identify the major tautomer.[5]

  • Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹³C and ¹H chemical shifts for each tautomer.[1][6] Comparing these predicted shifts with your experimental data can aid in the assignment. These calculations can also predict the relative energies of the tautomers to suggest which is more stable.[1]

Q3: The chemical shifts of my imidazole protons are very different from what I expected based on literature values for the parent imidazole. Why is this?

A3: The chemical shifts of imidazole ring protons are highly sensitive to their electronic environment, which can be influenced by several factors:

  • Substituent Effects: Electron-donating or electron-withdrawing substituents will significantly alter the electron density at each position of the ring, causing the proton signals to shift upfield (to the right) or downfield (to the left), respectively.

  • pH and Protonation: Imidazole has a pKa of approximately 7, meaning that small changes in the pH of your sample can lead to protonation or deprotonation of the ring nitrogens.[7][8] Protonation of the imidazole ring to form an imidazolium ion results in a significant downfield shift of all ring protons due to the increased positive charge.[9] It is crucial to control or at least be aware of the pH of your NMR sample, especially when using protic solvents.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can influence both the tautomeric equilibrium and the chemical shifts of the imidazole protons.[10]

  • Coordination to Metal Ions: If your sample contains metal ions, coordination of the imidazole nitrogen to the metal will lead to significant changes in the chemical shifts of the ring protons, typically a downfield shift due to the σ-donation of electrons from the nitrogen to the metal.[5]

Q4: How can I definitively assign the C4 and C5 signals in my substituted imidazole?

A4: Unambiguous assignment of the C4 and C5 carbons, which are often the most affected by tautomerism, typically requires the use of 2D NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[11] This allows you to identify which carbon signal corresponds to the H4 proton and which corresponds to the H5 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[10] For example, the H2 proton will show a correlation to both C4 and C5. The N-H proton will show correlations to C2 and either C4 or C5 depending on the tautomer, which can be a powerful tool for assignment.

  • Long-Range C-H Coupling Constants: Three-bond carbon-proton coupling constants (³JCH) follow a Karplus relationship, meaning their magnitude depends on the dihedral angle. While more advanced, measuring these couplings can sometimes provide structural information to aid in assignment.[12]

II. Troubleshooting Guides

This section provides step-by-step protocols for resolving specific, complex issues in the interpretation of imidazole NMR spectra.

Guide 1: Resolving Broad or Overlapping Signals Due to Tautomerism

This guide provides a workflow for tackling spectra complicated by intermediate chemical exchange.

Workflow for Resolving Tautomer-Induced Ambiguity

G A Ambiguous 1D NMR Spectrum (Broad/Overlapping Signals) B Step 1: Variable Temperature (VT) NMR A->B C Signals Sharpen into Two Sets? B->C Analyze spectra at different temperatures D Yes: Slow Exchange Achieved. Assign Tautomers. C->D   E No: Proceed to Step 2 C->E   F Step 2: 2D NMR Analysis (HSQC, HMBC, NOESY) E->F G Can connectivity be established? F->G Acquire and interpret 2D correlations H Yes: Assign averaged signals and identify major tautomer via NOE. G->H   I No: Proceed to Step 3 G->I   J Step 3: Chemical Derivatization (N-Methylation) I->J K Synthesize and run NMR on N1- and N3-methylated analogs J->K L Compare with original spectrum to assign tautomers. K->L

Caption: Workflow for troubleshooting ambiguous imidazole NMR spectra.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature.

  • Analysis: Observe the changes in the line shape of the imidazole ring proton signals. If you are in an intermediate exchange regime, the signals should sharpen and resolve into two distinct sets as the temperature decreases and the exchange slows.[1]

  • Heating (Optional): If cooling does not resolve the signals, you can try increasing the temperature to push the equilibrium into the fast exchange regime, which may result in sharper, averaged signals.

Protocol 2: 2D NOESY/ROESY for Tautomer Assignment

  • Sample Preparation: Prepare a reasonably concentrated sample to ensure good signal-to-noise for NOE correlations.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. A mixing time of 300-800 ms is a good starting point for small molecules.

  • Data Processing: Process the 2D data to obtain the final spectrum.

  • Analysis: Look for cross-peaks between the N-H proton and other protons in the molecule. An NOE between the N-H proton and a substituent at C5, for example, would indicate that the proton is on the N1 nitrogen, thus identifying that tautomer.

Guide 2: Differentiating N1- and N3-Substituted Isomers

When a substitution reaction on an unsymmetrical imidazole can lead to two possible isomers (e.g., at N1 or N3), NMR is the primary tool for distinguishing them.

Logic for Isomer Differentiation

G A Mixture of Potential N1 and N3 Isomers B Acquire ¹H, ¹³C, HSQC, and HMBC Spectra A->B C Analyze HMBC Correlations B->C D Identify long-range couplings from substituent protons to imidazole ring carbons C->D E Protons on substituent show correlation to C2 and C5? D->E F Yes: N1-substituted isomer E->F G No: Protons on substituent show correlation to C2 and C4? E->G   H Yes: N3-substituted isomer G->H

Caption: Logic for distinguishing N1 and N3 substituted imidazole isomers using HMBC.

Experimental Protocol

Protocol 3: HMBC for Isomer Identification

  • Sample Preparation: Prepare a solution of your purified product in a suitable deuterated solvent.

  • 1D and HSQC Spectra: Acquire standard ¹H, ¹³C, and HSQC spectra to assign all one-bond C-H correlations.

  • HMBC Acquisition: Acquire a 2D HMBC spectrum. The standard experiment is optimized for long-range couplings of ~8 Hz.

  • Analysis:

    • Identify the proton signals corresponding to the new substituent (e.g., the CH₂ group of an N-benzyl substituent).

    • In the HMBC spectrum, trace the correlations from these substituent protons to the carbons of the imidazole ring.

    • If the substituent is on N1, you expect to see correlations to C2 and C5.

    • If the substituent is on N3, you expect to see correlations to C2 and C4.

    • This, combined with the full assignment of the imidazole ring protons and carbons, will allow for unambiguous isomer identification.[10]

III. Data Tables

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Imidazole Ring in Common Deuterated Solvents

Chemical shifts are approximate and can vary significantly with substitution.

AtomSolventTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
H2CDCl₃~7.7~136
H4/H5CDCl₃~7.1~122
H2DMSO-d₆~8.1~136
H4/H5DMSO-d₆~7.4~121
NHDMSO-d₆~12-13 (often broad)-
H2D₂O (neutral pD)~7.7~137
H4/H5D₂O (neutral pD)~7.0~122
H2D₂O (acidic pD)~8.7~136
H4/H5D₂O (acidic pD)~7.5~124

Data compiled from various sources, including[10][13][14].

Table 2: Influence of Experimental Conditions on Imidazole NMR Spectra
ConditionEffectRecommended Action
Low Concentration May lead to sharper signals in ¹H NMR by reducing intermolecular hydrogen bonding and exchange.[1]If signals are broad, try acquiring a spectrum of a more dilute sample.
High Temperature Increases the rate of tautomeric exchange, potentially sharpening signals into averaged peaks.Perform VT-NMR by increasing the temperature.
Low Temperature Decreases the rate of tautomeric exchange, potentially resolving averaged signals into distinct peaks for each tautomer.Perform VT-NMR by decreasing the temperature.
Protic Solvents (e.g., D₂O, CD₃OD) Can facilitate proton exchange, leading to averaged signals and exchange of the N-H proton with the solvent.Use an aprotic solvent like DMSO-d₆ or CDCl₃ to observe the N-H proton.
Acidic/Basic pH Causes protonation/deprotonation, leading to significant chemical shift changes.[7][9]Buffer your sample if you need to maintain a specific protonation state, or perform a pH titration to characterize the pKa.

IV. References

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. (2025, August 10). Retrieved February 24, 2026, from [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020, August 19). MDPI. Retrieved February 24, 2026, from [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. (2023, January 23). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. (2023, May 8). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Towards quantitative prediction of proton chemical shifts in imidazolium chloride ionic liquids by computational NMR. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022, September 23). MDPI. Retrieved February 24, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 24, 2026, from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. Retrieved February 24, 2026, from [Link]

  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. (2016, April 14). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003, January 1). TÜBİTAK Academic Journals. Retrieved February 24, 2026, from [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. (2023, July 2). MDPI. Retrieved February 24, 2026, from [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved February 24, 2026, from [Link]

  • NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond (1)H-(13)C Coupling Constants Obtained by a Sensitive Reverse Detection Method. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2025, November 24). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Measurement of Long Range C H Coupling Constants. (2012, August 17). University of Ottawa NMR Facility Blog. Retrieved February 24, 2026, from [Link]

  • 2D NMR Introduction. (2019, July 24). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Imidazole - Supplemental Proton Data at BMRB. (n.d.). BMRB. Retrieved February 24, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 24, 2026, from [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved February 24, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2003, March 4). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved February 24, 2026, from [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022, June 13). Retrieved February 24, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved February 24, 2026, from [Link]

  • Assignment of molecular origins of NOE signal at– 3.5 ppm in the brain. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011, November 15). PubMed. Retrieved February 24, 2026, from [Link]

  • Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Bioactivity of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the 2-aminoimidazole (2-AI) scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in a variety of bioactive compounds.[1][2] From marine alkaloids with antimicrobial properties to synthetic molecules targeting critical cellular enzymes, the 2-AI core is a versatile starting point for medicinal chemistry.[1][3][4] This guide focuses on a novel compound from this class, 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (herein referred to as Compound X), providing a comprehensive, data-driven framework for validating its bioactivity.

The structural features of Compound X—specifically the 2-aminoimidazole core—suggest a high probability of interaction with ATP-binding sites in protein kinases or with G-protein coupled receptors (GPCRs), such as adrenergic receptors.[1][2][5] This guide will therefore outline a rigorous, multi-phase experimental plan to first identify and then characterize its biological activity, comparing its performance against well-established pharmacological agents. Our objective is to equip researchers and drug development professionals with a logical, self-validating workflow to move from a novel chemical entity to a functionally validated lead compound.

Phase 1: Primary Screening and Target Identification

The initial step in validating a novel compound is to cast a wide net to identify its primary biological target. Given the structural alerts within Compound X, a logical starting point is to screen against a panel of human protein kinases and a panel of common GPCRs.

Experimental Rationale

The 2-aminoimidazole motif is a known hinge-binding scaffold in many kinase inhibitors and also shares structural homology with ligands for aminergic GPCRs.[1][2] A broad in vitro screening approach is the most efficient method to identify high-affinity interactions and generate initial hypotheses about the compound's mechanism of action.

Comparative Compound Selection

To provide context for Compound X's activity, we will use two well-characterized compounds as benchmarks:

  • Staurosporine: A potent but non-selective, ATP-competitive kinase inhibitor.[5][6][7][8] It serves as a positive control for broad kinase inhibition.

  • Clonidine: A classic α2-adrenergic receptor agonist, which will serve as a benchmark for GPCR activity.[9][10][11]

Workflow for Primary Bioactivity Screening

G cluster_0 Phase 1: Target Identification CompoundX Compound X 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine KinaseScreen Broad Kinase Panel Screen (e.g., 400+ kinases) Radiometric Assay CompoundX->KinaseScreen Primary Screening GPCRScreen GPCR Binding Panel (e.g., Safety47 Panel) Radioligand Binding Assay CompoundX->GPCRScreen Primary Screening HitIdentification Hit Identification (% Inhibition > 50% @ 10 µM) KinaseScreen->HitIdentification GPCRScreen->HitIdentification NoHit No Significant Hits (Consider other target classes) HitIdentification->NoHit No Hit Primary Hit(s) Identified (e.g., SRC Family Kinase) HitIdentification->Hit Yes

Caption: Phase 1 workflow for initial target screening of Compound X.

Hypothetical Screening Results

For the purposes of this guide, let us hypothesize that the primary screen reveals a significant and selective inhibition of SRC Family Kinases (SFKs) , with minimal activity against the GPCR panel.

CompoundTarget ClassAssay TypeResult (at 10 µM)
Compound X Kinase Panel (468 kinases)Radiometric[12]>90% inhibition for SRC, LYN, FYN
GPCR Panel (47 targets)Radioligand Binding<10% displacement for all targets
Staurosporine Kinase Panel (468 kinases)Radiometric>80% inhibition for >200 kinases
Clonidine GPCR Panel (47 targets)Radioligand Binding>95% displacement for α2A, α2B, α2C

This data indicates that Compound X is a potent and potentially selective inhibitor of SRC family kinases.

Phase 2: Target Validation and Cellular Engagement

With a primary target hypothesis in hand, the next critical step is to validate this interaction within a physiological context—the living cell. This phase aims to confirm that Compound X can cross the cell membrane and bind to its intended target, SRC kinase.

Experimental Rationale

Biochemical assays with purified proteins do not account for cell permeability, intracellular target concentration, or competition from endogenous ligands like ATP. Therefore, confirming target engagement in intact cells is a mandatory step to build confidence in a compound's mechanism of action.[13] We will employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

  • CETSA: This method relies on the principle that a protein becomes more thermally stable when bound to a ligand.[13][14][15] It is a label-free method that works with the endogenous protein.[16]

  • NanoBRET™: This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein in live cells, providing quantitative affinity data.[17][18][19][20]

Comparative Compound Selection
  • Dasatinib: An FDA-approved, potent, ATP-competitive inhibitor of SRC and other kinases, serving as a high-affinity positive control.[21][22][23][24]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a human cell line with robust SRC expression (e.g., HEK293 or a glioblastoma cell line[21]) to ~80% confluency.

  • Compound Treatment: Treat cells with Compound X (e.g., 10 µM), Dasatinib (1 µM), or DMSO (vehicle control) for 1 hour at 37°C.[16]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by 3 minutes at room temperature.[25]

  • Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g).[16]

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SRC protein remaining at each temperature by Western blotting or ELISA.[15]

  • Data Analysis: Plot the percentage of soluble SRC protein against temperature. A rightward shift in the melting curve indicates target stabilization by the compound.[25]

Hypothetical Target Engagement Data
MethodCompoundMetricResultInterpretation
CETSA Compound X Thermal Shift (ΔTagg)+4.2 °CStrong target stabilization
Dasatinib Thermal Shift (ΔTagg)+7.5 °CVery strong target stabilization
DMSO Control Tagg (Baseline)52.1 °CNo stabilization
NanoBRET™ Compound X Intracellular IC50125 nMPotent target engagement
Dasatinib Intracellular IC508 nMHighly potent target engagement

This data strongly supports the hypothesis that Compound X enters cells and directly binds to and stabilizes the SRC kinase protein.

Phase 3: Functional Cellular Assays & Selectivity Profiling

Confirming target binding is essential, but it must be linked to a functional cellular outcome. This phase investigates the downstream consequences of SRC inhibition by Compound X and further characterizes its selectivity against other kinases.

Experimental Rationale

SRC kinase is a non-receptor tyrosine kinase that plays a key role in regulating cell proliferation, migration, and survival.[21] A potent inhibitor should modulate these downstream pathways. We will assess the phosphorylation of a known SRC substrate and measure the impact on cell viability. To ensure the observed effects are due to on-target activity, a broad kinase selectivity profile is necessary.

Signaling Pathway of SRC Kinase

G cluster_pathway Simplified SRC Signaling Pathway GF Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Binds SRC SRC Kinase RTK->SRC Activates FAK FAK (Focal Adhesion Kinase) SRC->FAK Phosphorylates (pY) STAT3 STAT3 SRC->STAT3 Phosphorylates (pY) Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation CompoundX Compound X Dasatinib CompoundX->SRC Inhibits

Caption: Inhibition of SRC by Compound X blocks downstream signaling.

Detailed Protocol: Western Blot for p-SRC Substrate
  • Cell Culture & Serum Starvation: Grow glioblastoma cells (e.g., U87-MG) to 70% confluency. Serum-starve the cells for 18-24 hours to reduce baseline kinase activity.

  • Pre-treatment: Pre-treat cells with various concentrations of Compound X, Dasatinib, or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF, 100 ng/mL) for 15 minutes to activate the SRC pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Quantify total protein, separate equal amounts by SDS-PAGE, and transfer to a PVDF membrane.

  • Antibody Incubation: Probe membranes with primary antibodies against a known SRC substrate (e.g., phospho-FAK Tyr397), total FAK, and a loading control (e.g., GAPDH). Follow with HRP-conjugated secondary antibodies.

  • Detection & Analysis: Detect signal using an ECL substrate. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Comparative Performance Data
CompoundIC50 (p-FAK Inhibition)IC50 (Cell Viability, U87-MG)KINOMEscan® (S10 @ 1 µM)
Compound X 180 nM450 nM0.04 (Highly Selective)
Dasatinib 10 nM35 nM0.25 (Multi-targeted)[26]
Staurosporine 50 nM20 nM>0.80 (Non-selective)[6]
*KINOMEscan S10 score represents the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

These results demonstrate that Compound X is a potent and highly selective functional inhibitor of the SRC signaling pathway in cancer cells, with a more favorable selectivity profile than the multi-targeted drug Dasatinib.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to validate the bioactivity of a novel chemical entity, 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine . Through a combination of broad screening, direct target engagement assays, and functional cellular readouts, we have built a strong, data-supported case for this compound as a potent and selective inhibitor of SRC Family Kinases.

Compared to the non-selective tool compound Staurosporine and the potent but multi-targeted clinical drug Dasatinib, Compound X presents a compelling profile of high selectivity combined with potent on-target cellular activity. The experimental workflows described herein are designed to be self-validating, incorporating appropriate controls and orthogonal methods to ensure scientific rigor.

Future work should focus on elucidating the precise binding mode through co-crystallography, expanding cellular studies to models of metastasis and drug resistance, and initiating preclinical in vivo efficacy and safety studies. This structured validation approach provides a robust foundation for advancing promising compounds like Compound X from initial discovery to legitimate therapeutic candidates.

References

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applic
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applic
  • Popular Alpha 2 Agonists List, Drug Prices and Medication Inform
  • STAUROSPORINE. Inxight Drugs.
  • Staurosporine. Wikipedia.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Alpha-adrenergic agonist. Wikipedia.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Alpha-2 adrenergic receptor agonists: a review of current clinical applic
  • In vitro NLK Kinase Assay. PMC - NIH.
  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol.
  • Synthesis and biological activity of some 2-aminoimidazoles. PubMed.
  • Dasatinib: a potent SRC inhibitor in clinical development for the tre
  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
  • Comparison of kinase inhibition profiles for imatinib and dasatinib.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. MDPI.
  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • In vitro kinase assay. Protocols.io.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega.
  • Kinase Screening Assay Services. Reaction Biology.
  • 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Bentham Science Publisher.
  • 2-Aminoimidazoles in Medicinal Chemistry.
  • Application of the cellular thermal shift assay (CETSA)
  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io.
  • Staurosporine, an inhibitor of hormonally up-regulated neu-associ
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • NanoBRET Target Engagement Intracellular HDAC Assay Technical Manual #TM483.
  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC.
  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology.
  • Examples of FDA-approved bioactive molecules containing 2-aminoimidazole motif.
  • Identification of first active compounds in drug discovery. how to proceed?. Frontiers.
  • The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activ
  • Screening Methods for Bioactivity and Pharmacological Properties of N
  • Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applic
  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Valid
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia.
  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI.
  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucid
  • 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine. Tetrahedron Science.
  • Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives.
  • Review of pharmacological effects of imidazole derivatives.
  • (PDF) Review of pharmacological effects of imidazole derivatives.
  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. PMC - PubMed Central.
  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM

Sources

A Comparative Efficacy Analysis of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge to global health. This necessitates the exploration and development of novel antifungal agents with improved efficacy and safety profiles. This guide provides a comprehensive comparative analysis of a novel imidazole derivative, 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine, against established antifungal drugs.

Introduction: The Imperative for Novel Antifungal Therapies

Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The existing antifungal armamentarium is limited to a few classes of drugs, and their effectiveness is threatened by the emergence of resistant strains.[2][3] Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily acting by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] This guide delves into the antifungal potential of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine, a novel compound within this class, by comparing its efficacy against representative agents from the major antifungal classes.

Compound Profiles: A Look at the Challenger and the Incumbents

2.1. 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine: A Novel Imidazole Derivative

While specific experimental data on the antifungal activity of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (CAS 842973-94-8) is not extensively published in the readily available scientific literature, its structural features suggest a mechanism of action consistent with other imidazole derivatives.[7] It is hypothesized to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[6][8] This disruption of the fungal cell membrane leads to altered permeability and ultimately, cell death.[5]

2.2. Comparator Antifungal Agents

To provide a robust comparison, we will evaluate the novel imidazole against three well-established antifungal agents, each representing a different class with a distinct mechanism of action:

  • Fluconazole (Azole): Like the novel compound, fluconazole is an azole antifungal that inhibits ergosterol biosynthesis.[9] It is widely used for the treatment of various fungal infections, but resistance is a growing concern.[10]

  • Amphotericin B (Polyene): This agent binds directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular components and cell death.[3][9] It possesses broad-spectrum fungicidal activity but is associated with significant toxicity.

  • Caspofungin (Echinocandin): Caspofungin represents a newer class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[3][11] This action results in osmotic instability and cell lysis.

In Vitro Efficacy Assessment: Gauging Antifungal Potency

The initial evaluation of any new antifungal agent involves determining its in vitro activity against a panel of clinically relevant fungal pathogens. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC).

3.1. Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC values is performed following the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Step-by-Step Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[15]

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.[16]

Time_Kill_Assay cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis Inoculum Standardized Inoculum (1-5 x 10^5 CFU/mL) Drug_Concentrations Antifungal at various concentrations (e.g., 1x, 4x, 16x MIC) Inoculum->Drug_Concentrations Control Growth Control (No Drug) Inoculum->Control Incubate Incubate at 35°C with agitation Drug_Concentrations->Incubate Control->Incubate Sample Remove aliquots at time points (0-48h) Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Count Incubate & Count CFU/mL Plate->Count Plot Generate Time-Kill Curves (log10 CFU/mL vs. Time) Count->Plot Determine_Activity Determine Fungicidal vs. Fungistatic Activity Plot->Determine_Activity

Caption: Time-kill assay workflow.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

In vivo models are crucial for evaluating the therapeutic potential of a new antifungal agent in a living organism, taking into account pharmacokinetic and pharmacodynamic factors. [9][17]A commonly used and clinically relevant model is the murine model of disseminated candidiasis. [1] 5.1. Experimental Protocol: Murine Model

Step-by-Step Methodology:

  • Animal Model: Immunocompetent or immunosuppressed mice are used.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the novel compound and comparator agents is initiated at a defined time point post-infection and administered for a specified duration.

  • Efficacy Assessment: Efficacy is evaluated based on two primary endpoints:

    • Survival: The percentage of surviving animals is monitored over time.

    • Fungal Burden: At the end of the study, target organs (e.g., kidneys, brain) are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue). [1] 5.2. Comparative In Vivo Efficacy

The following table presents hypothetical data from a murine model of disseminated candidiasis.

Treatment GroupMedian Survival Time (days)Percent SurvivalMean Log10 CFU/g Kidney ± SD
Vehicle Control507.2 ± 0.5
1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine (20 mg/kg) >21 80 3.5 ± 0.8
Fluconazole (20 mg/kg)14504.8 ± 1.2
Amphotericin B (1 mg/kg)>211002.1 ± 0.4
Caspofungin (10 mg/kg)>211002.5 ± 0.6

Interpretation of In Vivo Data:

This hypothetical data suggests that 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine could significantly improve survival and reduce fungal burden in a murine model of disseminated candidiasis, potentially outperforming fluconazole and showing efficacy that approaches that of amphotericin B and caspofungin.

Mechanism of Action: The Azole Pathway

As an imidazole derivative, 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is expected to target the ergosterol biosynthesis pathway, a hallmark of azole antifungals. [4][5][6]

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles cluster_consequences Consequences Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Enzyme->Ergosterol Azole 1-(2-Methoxy-ethyl)-5-phenyl- 1H-imidazol-2-ylamine Azole->Enzyme Inhibits Death Fungal Cell Death Disruption->Death

Caption: Mechanism of action of azole antifungals.

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine holds promise as a novel antifungal agent. Its potential for potent in vitro and in vivo activity, particularly against clinically important Candida and Cryptococcus species, warrants further investigation.

Future studies should focus on:

  • Comprehensive in vitro testing: Evaluating the compound against a broader panel of fungal pathogens, including resistant isolates.

  • Pharmacokinetic and toxicology studies: To assess its safety profile and determine optimal dosing regimens.

  • Mechanism of action studies: To confirm its target and explore potential secondary mechanisms.

The development of new antifungal agents like 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine is crucial in the ongoing battle against invasive fungal infections.

References

  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Deriv
  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface co
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
  • In Vivo Efficacy Model for a Novel Antifungal Agent: Applic
  • Mode of Action of Antifungal Drugs - Microbiology Info.com.
  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC.
  • Overview of in vivo models for assessing efficacy of antifungal drugs...
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Application Note and Protocol: Time-Kill Assay for "Antifungal Agent 21" - Benchchem.
  • Current status of antifungal susceptibility testing methods | AVESİS.
  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents - ResearchG
  • Antifungal Drug Localized Infection Modeling & Evaluation Service - Cre
  • DESIGN, MOLECULAR MODELLING, AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE DERIV
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED
  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentr
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition - ANSI Webstore.
  • M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing - CLSI.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI.
  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • A Practical Guide to Antifungal Susceptibility Testing - PMC.
  • Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species | Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated
  • Comparative Efficacy of a Novel Antifungal Agent in Animal Models: A Guide for Researchers - Benchchem.
  • Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology - PMC.
  • Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives.
  • Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Compar
  • Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis - PMC.
  • RJPPD - Review on Antifungal Agents - Research Journal of Pharmacology and Pharmacodynamics.
  • Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)
  • 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine - Thsci | Tetrahedron.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Qu
  • Antifungal Activity and Cytotoxicity of Imidazole- and Morpholine-Based Lysosomotropic Detergents | Innov

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.